Kinamycin C
Description
This compound has been reported in Streptomyces murayamaensis with data available.
an antineoplastic antibiotic that inhibits topoisomerase IIalpha; isolated from Streptomyces murayamaensis
Structure
2D Structure
3D Structure
Properties
CAS No. |
35303-08-3 |
|---|---|
Molecular Formula |
C24H20N2O10 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-2,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-4-yl] acetate |
InChI |
InChI=1S/C24H20N2O10/c1-8(27)34-21-15-14-16(20(32)13-11(19(14)31)6-5-7-12(13)30)18(26-25)17(15)22(35-9(2)28)24(4,33)23(21)36-10(3)29/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |
InChI Key |
MXDLFLPONIABIS-OLKYXYMISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@]([C@H](C2=C1C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O)OC(=O)C)(C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(C(C2=C1C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O)OC(=O)C)(C)O)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kinamycin C; KinamycinC; Kinamycin-C; |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Kinamycin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin of Kinamycin C, a potent antitumor and antibacterial agent. It delves into its microbial sources, biosynthetic pathway, and the methodologies employed in its study, offering valuable insights for professionals in drug discovery and development.
Introduction to this compound
This compound is a member of the kinamycin family of antibiotics, a group of polyketide natural products characterized by a unique diazobenzo[b]fluorene core structure.[1][2] First isolated in the early 1970s from the soil bacterium Streptomyces murayamaensis, the kinamycins, including this compound, initially had their structures misidentified.[2][3] Subsequent spectroscopic and synthetic studies correctly elucidated their complex architecture, revealing the presence of a chemically reactive diazo group, which is crucial for their biological activity.[2] More recently, Streptomyces ambofaciens has also been identified as a producer of kinamycins.[1]
Microbial Origin and Production
This compound is a secondary metabolite produced by specific strains of actinomycetes bacteria. The primary producers identified to date are:
-
Streptomyces murayamaensis : The original source from which this compound and its analogues were first isolated.[3]
-
Streptomyces ambofaciens : Later discovered to also harbor the biosynthetic machinery for kinamycin production.[1]
The production of this compound is typically carried out through fermentation of these Streptomyces species in optimized culture media. While specific yield data for this compound is not extensively reported in publicly available literature, the production of related aminoglycoside antibiotics like kanamycin can be optimized through careful control of fermentation parameters such as nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration.[4] For instance, studies on Streptomyces kanamyceticus have shown that maximal yields of kanamycin can be achieved by optimizing these conditions in submerged fermentation.[4]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), referred to as the "alp" cluster in S. ambofaciens.[1][5] This cluster encodes a type II polyketide synthase (PKS) system and a suite of tailoring enzymes that collectively assemble and modify the intricate kinamycin scaffold.
The proposed biosynthetic pathway for kinamycins, including this compound, begins with the assembly of a polyketide chain from acetate and malonate units by the PKS. This is followed by a series of enzymatic modifications including cyclizations, oxidations, and the remarkable introduction of the diazo group.
Key Biosynthetic Steps and Enzymes:
-
Polyketide Chain Synthesis: The minimal PKS, comprising the ketosynthase α (KSα), ketosynthase β (KSβ, also known as chain length factor), and an acyl carrier protein (ACP), iteratively condenses malonyl-CoA extender units to an acetyl-CoA starter unit to form a decaketide intermediate.
-
Offloading of the Polyketide Intermediate: The thioesterase AlpS plays a crucial role in releasing the decaketide intermediate from the ACP.[6]
-
Early Intermediates: The polyketide chain undergoes several modifications to form intermediates such as SEK15, UWM6, rabelomycin, prejadomycin, and dehydrorabelomycin.[7]
-
B-Ring Contraction: A key step in the formation of the benzofluorene core involves the oxidative cleavage and rearrangement of the B-ring of an angucyclinone precursor. This transformation is catalyzed by a pair of conserved oxidases, AlpJ and AlpK.[8]
-
Diazo Group Formation: The installation of the unique diazo functionality is a critical step. A FAD-dependent monooxygenase, Alp2F, has been identified as essential for this process in S. ambofaciens. In the absence of Alp2F, a shunt product, stealthin C, accumulates.[5]
-
Final Tailoring Steps: The final steps in the biosynthesis of this compound involve hydroxylations and acetylations. For instance, the acetyltransferase Alp2D is responsible for the conversion of kinamycin F to kinamycin D, highlighting the role of such enzymes in generating the diversity of the kinamycin family.[9]
Genetic Regulation of Kinamycin Biosynthesis
The "alp" gene cluster is subject to complex regulation. In S. ambofaciens, the TetR-family transcriptional regulator AlpW acts as a late repressor of kinamycin production.[1] Another regulatory protein, AlpZ, which is a γ-butyrolactone-like receptor, is also involved in controlling the expression of the biosynthetic genes.[1]
// Nodes AcetylCoA [label="Acetyl-CoA + 9x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Type II PKS (AlpA, AlpB, RavC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decaketide [label="Decaketide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; AlpS [label="AlpS (Thioesterase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydrorabelomycin [label="Dehydrorabelomycin", fillcolor="#F1F3F4", fontcolor="#202124"]; AlpJ_AlpK [label="AlpJ & AlpK (Oxidases)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzofluorenone [label="Benzofluorenone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazo_Installation [label="Diazo Group Installation (Alp2F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prekinamycin [label="Prekinamycin", fillcolor="#F1F3F4", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes (e.g., Alp2D)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; KinamycinC [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; StealthinC [label="Stealthin C (Shunt Product)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AcetylCoA -> PKS [arrowhead=vee, color="#202124"]; PKS -> Decaketide [arrowhead=vee, color="#202124"]; Decaketide -> AlpS [arrowhead=vee, color="#202124"]; AlpS -> Dehydrorabelomycin [arrowhead=vee, color="#202124"]; Dehydrorabelomycin -> AlpJ_AlpK [arrowhead=vee, color="#202124"]; AlpJ_AlpK -> Benzofluorenone [arrowhead=vee, color="#202124"]; Benzofluorenone -> Diazo_Installation [arrowhead=vee, color="#202124"]; Diazo_Installation -> Prekinamycin [arrowhead=vee, color="#202124"]; Prekinamycin -> Tailoring_Enzymes [arrowhead=vee, color="#202124"]; Tailoring_Enzymes -> KinamycinC [arrowhead=vee, color="#202124"]; Diazo_Installation -> StealthinC [style=dashed, arrowhead=vee, color="#EA4335", label=" in alp2F mutant"]; }
Figure 1: Proposed biosynthetic pathway of this compound.Quantitative Data
Antibacterial Activity of Kinamycins
The kinamycin family exhibits potent activity primarily against Gram-positive bacteria. The antimicrobial activity is influenced by the number and position of the acetoxyl groups, with a general trend of increasing activity with fewer acetoxy groups.[3]
| Compound | Bacillus subtilis | Staphylococcus aureus |
| Kinamycin B | ++++ | ++++ |
| Kinamycin D | +++ | +++ |
| Kinamycin A | ++ | ++ |
| This compound | + | + |
| Activity is represented qualitatively based on historical data, where '+' indicates a lower level of activity and '++++' indicates a higher level of activity. |
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | Potent (specific value not detailed in provided context)[10] |
| Chinese Hamster Ovary (CHO) | Ovary | Potent (specific value not detailed in provided context)[10] |
Note: The term "potent" is used as the specific IC50 values were not available in the provided search results. Further literature review is recommended for precise quantitative data.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from Streptomyces fermentation broth, based on methods for similar natural products.
-
Fermentation: Culture the producing Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for several days.[11]
-
Extraction:
-
Column Chromatography:
-
Subject the crude extract to column chromatography on silica gel.[13]
-
Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
-
Further Purification:
-
Pool the fractions containing this compound and concentrate them.
-
Perform further purification using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.
-
// Nodes Fermentation [label="Streptomyces Fermentation", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation/Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Broth [label="Culture Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Mycelium [label="Mycelium", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Extraction1 [label="Solvent Extraction (e.g., Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent_Extraction2 [label="Solvent Extraction (e.g., Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Silica_Gel [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fraction_Collection [label="Fraction Collection & Analysis (TLC/HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure_KinamycinC [label="Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Fermentation -> Centrifugation [arrowhead=vee, color="#202124"]; Centrifugation -> Broth [arrowhead=vee, color="#202124"]; Centrifugation -> Mycelium [arrowhead=vee, color="#202124"]; Broth -> Solvent_Extraction1 [arrowhead=vee, color="#202124"]; Mycelium -> Solvent_Extraction2 [arrowhead=vee, color="#202124"]; Solvent_Extraction1 -> Concentration [arrowhead=vee, color="#202124"]; Solvent_Extraction2 -> Concentration [arrowhead=vee, color="#202124"]; Concentration -> Crude_Extract [arrowhead=vee, color="#202124"]; Crude_Extract -> Silica_Gel [arrowhead=vee, color="#202124"]; Silica_Gel -> Fraction_Collection [arrowhead=vee, color="#202124"]; Fraction_Collection -> Prep_HPLC [arrowhead=vee, color="#202124"]; Prep_HPLC -> Pure_KinamycinC [arrowhead=vee, color="#202124"]; }
Figure 2: Workflow for the extraction and purification of this compound.Characterization of this compound
The structure of this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[7]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore of the molecule.[3]
Genetic Manipulation of the alp Cluster
To study the function of genes within the alp cluster, targeted gene knockout or site-directed mutagenesis can be performed using established protocols for Streptomyces.
General Protocol for Gene Knockout in Streptomyces (e.g., using CRISPR-Cas9):
-
Design of sgRNA: Design a specific single-guide RNA (sgRNA) that targets the gene of interest within the alp cluster.
-
Construction of the CRISPR-Cas9 Plasmid: Clone the designed sgRNA into a suitable Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease.
-
Transformation into E. coli: Transform the constructed plasmid into a donor strain of E. coli (e.g., ET12567/pUZ8002).
-
Conjugation into Streptomyces: Transfer the plasmid from E. coli to the kinamycin-producing Streptomyces strain via intergeneric conjugation.
-
Selection of Exconjugants: Select for Streptomyces colonies that have received the plasmid using appropriate antibiotic resistance markers.
-
Verification of Gene Knockout: Verify the deletion of the target gene in the selected colonies by PCR and sequencing.
// Nodes Design_sgRNA [label="Design sgRNA targeting alp gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Construct_Plasmid [label="Construct CRISPR-Cas9 Plasmid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transform_Ecoli [label="Transform into E. coli donor strain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugate with Streptomyces", fillcolor="#FBBC05", fontcolor="#202124"]; Selection [label="Select Exconjugants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Verification [label="Verify Gene Knockout (PCR, Sequencing)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mutant_Strain [label="Mutant Streptomyces Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Design_sgRNA -> Construct_Plasmid [arrowhead=vee, color="#202124"]; Construct_Plasmid -> Transform_Ecoli [arrowhead=vee, color="#202124"]; Transform_Ecoli -> Conjugation [arrowhead=vee, color="#202124"]; Conjugation -> Selection [arrowhead=vee, color="#202124"]; Selection -> Verification [arrowhead=vee, color="#202124"]; Verification -> Mutant_Strain [arrowhead=vee, color="#202124"]; }
Figure 3: General workflow for gene knockout in Streptomyces.Mechanism of Action
The biological activity of this compound is attributed to its unique chemical structure, particularly the diazobenzo[b]fluorene core.
Anticancer Mechanism
This compound exerts its anticancer effects through multiple mechanisms:
-
Inhibition of DNA Topoisomerase II: Kinamycins have been shown to inhibit the catalytic activity of DNA topoisomerase IIα, an essential enzyme for DNA replication and cell division. However, they do not act as "poisons" that stabilize the enzyme-DNA cleavage complex.[5][10]
-
Induction of Apoptosis: this compound can induce a rapid apoptotic response in cancer cells.[10]
-
Cell Cycle Arrest: Treatment with kinamycins can lead to a block in the G1/S phase of the cell cycle.[10]
-
Potential Alkylation: The diazo group is a potential alkylating agent, and it is hypothesized that it may react with cellular nucleophiles, such as sulfhydryl groups in proteins, contributing to its cytotoxicity.[10]
// Nodes KinamycinC [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TopoisomeraseII [label="DNA Topoisomerase IIα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication & Cell Division", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="G1/S Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Nucleophiles [label="Cellular Nucleophiles (e.g., Protein Thiols)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylation [label="Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Cancer Cell Death", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges KinamycinC -> TopoisomeraseII [arrowhead=tee, color="#202124", label=" inhibits"]; TopoisomeraseII -> DNA_Replication [arrowhead=vee, color="#202124"]; DNA_Replication -> Cell_Death [style=dotted, arrowhead=none, color="#202124"]; KinamycinC -> Apoptosis [arrowhead=vee, color="#202124", label=" induces"]; KinamycinC -> CellCycle [arrowhead=vee, color="#202124", label=" induces"]; KinamycinC -> Cellular_Nucleophiles [arrowhead=vee, color="#202124", label=" potentially reacts with"]; Cellular_Nucleophiles -> Alkylation [arrowhead=vee, color="#202124"]; Apoptosis -> Cell_Death [arrowhead=vee, color="#202124"]; CellCycle -> Cell_Death [arrowhead=vee, color="#202124"]; Alkylation -> Cell_Death [arrowhead=vee, color="#202124"]; }
Figure 4: Proposed mechanism of anticancer action of this compound.Conclusion
This compound, a fascinating natural product with a complex origin and potent biological activities, continues to be a subject of significant interest in the scientific community. Understanding its biosynthesis provides opportunities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the potential of this compound and other microbial secondary metabolites in the fight against cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Frontiers | Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity [frontiersin.org]
- 5. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. goldbio.com [goldbio.com]
- 10. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, keto-anhydrokinamycin, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Kinamycin C from Streptomyces murayamaensis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kinamycin C, a member of the kinamycin family of antibiotics, is a potent bacterial metabolite produced by the soil actinomycete Streptomyces murayamaensis. First discovered in the early 1970s, the kinamycins exhibit significant activity against Gram-positive bacteria and have garnered interest for their unique chemical structures and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of S. murayamaensis, the extraction and purification of this compound, and a summary of its key physicochemical and biological properties. Additionally, this document presents a visualization of the this compound biosynthetic pathway and a general workflow for its isolation and purification, rendered using Graphviz. All quantitative data has been summarized in structured tables for clarity and ease of comparison.
Introduction
The kinamycins are a group of polyketide antibiotics that are distinguished by their benzo[b]fluorene core structure and a rare diazo functional group, which is crucial for their biological activity. This family of compounds, which includes Kinamycins A, B, C, and D, was first isolated from the fermentation broth of Streptomyces murayamaensis, a novel species identified from a soil sample in Murayama, Saitama-ken, Japan[1][2]. This compound, in particular, has been a subject of interest due to its potent antibacterial properties. The antimicrobial activity of the four main kinamycins increases with a decreasing number of acetoxy groups, in the order of this compound, A, D, and B[3][4][5][6]. This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product discovery and development, focusing on the practical aspects of isolating this compound from its native producer.
Discovery of this compound
The discovery of the kinamycins was the result of a screening program for new antibiotics from soil microorganisms. A novel actinomycete, designated Streptomyces murayamaensis sp. nov. HATA et OHTANI, was found to produce a mixture of colored antibiotics with strong inhibitory activity against Gram-positive bacteria[1][2]. Initial studies led to the isolation and characterization of four related compounds: Kinamycin A, B, C, and D. These compounds were extracted from the fermentation broth filtrate using chloroform[3][4][6]. The structure of this compound was elucidated through a combination of spectroscopic techniques, including ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry and X-ray diffraction[3][4][6].
Physicochemical Properties of this compound
This compound is characterized by its unique chemical structure and distinct physical properties. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₁₀ | [3][4] |
| Molecular Weight (M+) | 496 g/mol | [3][4][6] |
| Appearance | Yellow needles | |
| Solubility | Soluble in chloroform, acetone, ethyl acetate, and methanol. Insoluble in water and n-hexane. | |
| UV λmax (MeOH) | 252, 275 (sh), 390 nm | [3] |
| IR νmax (KBr) | 3400, 2150, 1740, 1645, 1620 cm⁻¹ | [3] |
| ¹H NMR (CDCl₃) | See Table 2 for detailed assignments | [3] |
| ¹³C NMR | See Table 3 for detailed assignments | |
| Mass Spectrum (m/e) | 496 (M+), 454, 436, 424, 394 | [3][6] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR and mass spectrometry. The following tables summarize the key spectroscopic data.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.75 | s | 3-CH₃ | |
| 2.12 | s | 4-OCOCH₃ | |
| 2.18 | s | 1-OCOCH₃ | |
| 3.42 | d | J=12 | 2-CH₂ |
| 3.85 | d | J=12 | 2-CH₂ |
| 5.40 | s | 4-H | |
| 6.45 | s | 1-H | |
| 7.3-7.7 | m | Aromatic-H | |
| 12.42 | s | 8-OH |
Table 2: ¹H NMR Data for this compound (in CDCl₃) [3]
| Chemical Shift (δ) | Assignment |
| 20.8 | 4-OCOC H₃ |
| 21.2 | 1-OCOC H₃ |
| 23.5 | 3-C H₃ |
| 45.8 | C-2 |
| 70.1 | C-4 |
| 74.8 | C-1 |
| 85.6 | C-3 |
| 112.8 | C-4a |
| 115.5 | C-11b |
| 125.0 | C-9 |
| 126.5 | C-11 |
| 132.8 | C-10 |
| 134.2 | C-7a |
| 135.0 | C-6a |
| 140.2 | C-11a |
| 158.0 | C-8 |
| 169.5 | 4-OC OCH₃ |
| 170.2 | 1-OC OCH₃ |
| 181.5 | C-7 |
| 187.0 | C-12 |
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
Experimental Protocols
The following sections provide detailed protocols for the fermentation, extraction, and purification of this compound. These protocols are based on the methods described in the original discovery literature and general practices for the isolation of secondary metabolites from Streptomyces.
Fermentation of Streptomyces murayamaensis
Objective: To cultivate S. murayamaensis under conditions that promote the production of this compound.
Materials:
-
Streptomyces murayamaensis culture
-
Seed culture medium (e.g., GPY medium: glucose 1%, peptone 0.5%, yeast extract 0.3%, CaCO₃ 0.1%, pH 7.2)
-
Production medium (e.g., Starch-based medium: soluble starch 2%, glucose 1%, peptone 0.5%, meat extract 0.5%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.2)
-
Shake flasks (250 mL)
-
Fermenter (5 L or larger)
-
Shaking incubator
-
Autoclave
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. murayamaensis spores or mycelia from a stock culture to a 250 mL shake flask containing 50 mL of seed culture medium.
-
Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours, or until dense growth is observed.
-
-
Production Fermentation:
-
Transfer the seed culture (5-10% v/v) to a larger fermenter containing the production medium.
-
Maintain the fermentation at 28-30°C with agitation (e.g., 300-400 rpm) and aeration (e.g., 1 vvm).
-
Monitor the pH of the culture and adjust as necessary to maintain it between 7.0 and 7.5.
-
Continue the fermentation for 5-7 days. Production of this compound can be monitored by taking samples periodically and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. murayamaensis culture
-
Chloroform (CHCl₃)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelia:
-
Harvest the fermentation broth and centrifuge at 5,000-8,000 x g for 20 minutes to separate the mycelial cake from the supernatant (broth filtrate).
-
-
Solvent Extraction:
-
Adjust the pH of the broth filtrate to 6.0-7.0.
-
Transfer the broth filtrate to a large separatory funnel.
-
Add an equal volume of chloroform and shake vigorously for 10-15 minutes.
-
Allow the layers to separate. The chloroform layer, which contains the kinamycins, will be the bottom layer.
-
Collect the chloroform layer.
-
Repeat the extraction of the aqueous layer two more times with fresh chloroform to maximize the recovery of this compound.
-
-
Concentration:
-
Combine all the chloroform extracts.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude, colored residue.
-
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
HPLC system (for final purification and analysis)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and chloroform).
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 100% CHCl₃ -> 99:1 CHCl₃:MeOH -> 98:2 CHCl₃:MeOH, etc.).
-
Collect fractions and monitor the separation using TLC. The kinamycins are typically colored, which aids in tracking their elution.
-
Combine the fractions containing this compound based on the TLC analysis.
-
-
Further Purification (Optional):
-
If necessary, the fractions enriched with this compound can be further purified by repeated silica gel chromatography or by using other chromatographic techniques such as preparative HPLC.
-
For HPLC, a reversed-phase C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Biosynthesis of this compound
The biosynthesis of kinamycins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway starts with the assembly of a polyketide chain from acetate and malonate units, which then undergoes a series of cyclizations, aromatizations, and oxidative modifications to form the benzo[b]fluorene core. Key intermediates in the pathway include dehydrorabelomycin, pre-kinamycin, and stealthin C. The characteristic diazo group is installed late in the pathway by a dedicated set of enzymes.
Figure 1: Proposed Biosynthetic Pathway of this compound.
Experimental Workflow
The overall process for the discovery and isolation of this compound can be summarized in the following workflow.
Figure 2: General Experimental Workflow for this compound Isolation.
Conclusion
The discovery of this compound from Streptomyces murayamaensis represents a significant contribution to the field of natural product antibiotics. Its unique chemical structure and potent biological activity continue to make it a molecule of interest for further research and development. The protocols and data presented in this technical guide provide a valuable resource for scientists seeking to isolate and study this compound and other related natural products. Further research into the optimization of fermentation and purification processes, as well as the total synthesis and derivatization of this compound, may lead to the development of new therapeutic agents.
References
- 1. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
The Biosynthesis of Kinamycin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinamycin C is a member of the kinamycin family of antibiotics, which are diazobenzofluorene natural products with potent antibacterial and anticancer properties.[1] Produced by various Streptomyces species, these compounds have garnered significant interest due to their unique chemical structure and biological activity.[2] Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the genetic basis, enzymatic steps, and key intermediates. It also details relevant experimental protocols and presents available quantitative data to serve as a comprehensive resource for researchers in the field.
The Kinamycin Biosynthetic Gene Cluster
The genetic blueprint for kinamycin biosynthesis is encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including S. murayamaensis, S. ambofaciens, and S. galtieri.[3][4][5] The organization of the gene cluster is largely conserved across these species and contains all the necessary genes for the assembly of the polyketide backbone, its subsequent modifications, and the unique diazo group formation.
Heterologous expression of the kinamycin gene cluster in hosts like Streptomyces lividans and Streptomyces albus has been instrumental in elucidating the functions of individual genes and confirming the boundaries of the cluster.[3][4] These studies have led to the identification of key biosynthetic intermediates, such as dehydrorabelomycin, kinobscurinone, and stealthin C.[3]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the formation of a polyketide chain by a type II polyketide synthase (PKS). This is followed by a series of enzymatic modifications, including cyclization, aromatization, oxidation, and the remarkable installation of a diazo group. The proposed biosynthetic pathway is a complex process involving a cascade of enzymatic reactions.
Key Enzymatic Steps and Intermediates:
-
Polyketide Chain Synthesis: The pathway is initiated by a type II PKS, which catalyzes the iterative condensation of malonyl-CoA units to form a decaketide intermediate.
-
Cyclization and Aromatization: The linear polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic benzofluorene core.
-
B-Ring Contraction: A conserved pair of oxidases, AlpJ and AlpK, are responsible for the crucial B-ring contraction that forms the benzofluorenone core.[6]
-
Diazo Group Formation: A key step in the biosynthesis is the formation and incorporation of the diazo group. This process is believed to involve a FAD-dependent monooxygenase, Alp2F, which is essential for kinamycin biosynthesis. In the absence of Alp2F, a shunt product, stealthin C, accumulates.[6] An O-methyltransferase-like protein, AlpH, is responsible for the incorporation of a hydrazine group, a precursor to the diazo functionality.[5]
-
Hydroxylation and Acetylation: The final steps of the pathway involve a series of hydroxylation and acetylation reactions to yield the various kinamycin congeners. For instance, the acetyltransferase Alp2D is responsible for the conversion of kinamycin F to kinamycin D.[4] The final conversion to this compound involves specific acetylation steps.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Figure 1: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited in the literature. However, studies on the one-pot enzymatic synthesis of kinamycin intermediates have provided some valuable insights into the optimization of the initial steps of the pathway.
| Parameter | Condition | Product Yield (mg/L) | Reference |
| Temperature | 30°C | 302 (Prejadomycin) | [A] |
| pH | 7.0 | 302 (Prejadomycin) | [A] |
| Enzyme Conc. | 2.8 µmol/L minimal PKSs, 7.2 µmol/L AlpS | 302 (Prejadomycin) | [A] |
Table 1: Optimized conditions for the one-pot enzymatic synthesis of prejadomycin, an early intermediate in the kinamycin pathway. The minimal PKS consists of AlpA, AlpB, and RavC. AlpS is a thioesterase that enhances product release.
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of this compound biosynthesis. These are intended as a guide and may require optimization for specific laboratory conditions.
Heterologous Expression of the Kinamycin Gene Cluster
Heterologous expression is a powerful technique to study gene function and reconstitute biosynthetic pathways. Streptomyces albus J1074 is a commonly used host for this purpose.
Workflow for Heterologous Expression:
Figure 2: General workflow for heterologous expression of a biosynthetic gene cluster.
Detailed Methodology for Triparental Conjugation:
-
Prepare Cultures: Grow overnight cultures of the E. coli donor strain (containing the kinamycin gene cluster on a cosmid/BAC), the E. coli helper strain (e.g., ET12567 carrying pUZ8002), and the recipient Streptomyces albus J1074.
-
Wash Cells: Pellet the E. coli cultures and wash twice with LB medium to remove antibiotics.
-
Mix and Plate: Resuspend the washed E. coli cells and mix with the S. albus culture. Spot the mixture onto a suitable agar medium (e.g., MS agar) and incubate to allow conjugation to occur.
-
Select Exconjugants: After incubation, overlay the plates with an appropriate antibiotic to select for S. albus exconjugants that have received the cosmid/BAC.
-
Confirm Integration: Verify the integration of the gene cluster in the selected exconjugants by PCR.
Gene Deletion for Functional Analysis
Targeted gene deletion is used to investigate the function of specific genes within the biosynthetic cluster.
Workflow for Gene Deletion:
Figure 3: General workflow for gene deletion in Streptomyces.
Detailed Methodology for PCR-Targeted Gene Replacement:
-
Design Primers: Design primers to amplify the upstream and downstream regions (homology arms) of the target gene. Also, design primers to amplify a resistance cassette (e.g., apramycin resistance) flanked by FRT sites.
-
Amplify Fragments: Perform PCR to amplify the homology arms and the resistance cassette.
-
Construct Disruption Cassette: Ligate the three fragments together to create the disruption cassette.
-
Transform Streptomyces: Introduce the disruption cassette into Streptomyces protoplasts or via conjugation.
-
Select for Recombinants: Select for transformants that have incorporated the resistance cassette through double homologous recombination.
-
Verify Deletion: Confirm the gene deletion by PCR analysis and sequencing.
Conclusion
The biosynthesis of this compound is a complex and fascinating process that involves a type II polyketide synthase and a suite of tailoring enzymes. While significant progress has been made in identifying the gene cluster and elucidating the functions of several key enzymes, many aspects of the pathway, particularly the precise kinetic parameters of the enzymes, remain to be fully characterized. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intricate biosynthetic pathway. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for the engineered production of novel and more potent therapeutic agents.
References
- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 2. [Synthetic studies on kinamycin antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and heterologous expression of genes from the kinamycin biosynthetic pathway of Streptomyces murayamaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Kinamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Kinamycin C is a member of the kinamycin family of antibiotics, a group of polyketide natural products known for their potent antibacterial and anticancer activities. Isolated from Streptomyces murayamaensis, the kinamycins possess a unique and chemically challenging diazobenzo[b]fluorene core structure. The initial structural elucidation of this class of compounds was fraught with difficulty, leading to a misassignment that was later corrected through extensive spectroscopic analysis and total synthesis. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of (-)-Kinamycin C, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
The correct structure of (-)-Kinamycin C was unequivocally established through total synthesis, revealing a complex tetracyclic framework.
Molecular Formula: C₂₄H₂₀N₂O₁₀
IUPAC Name: [(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-2,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-4-yl] acetate[1]
The core of (-)-Kinamycin C is a benzo[b]fluorene system, which is further functionalized with a diazo group at position 11, two quinone carbonyls at positions 5 and 10, and a densely oxygenated and stereochemically rich D-ring. The stereochemistry of the four contiguous chiral centers in the D-ring is crucial for its biological activity. The absolute configuration has been determined as (1R, 2R, 3R, 4S) through enantioselective total synthesis.
The structure of (-)-Kinamycin C is distinguished from other members of the kinamycin family by the specific placement of its three acetate groups. In Kinamycin C, these are located at positions 1, 3, and 4.[2]
Quantitative Spectroscopic and Physical Data
The structural elucidation and confirmation of (-)-Kinamycin C have been reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of (-)-Kinamycin C
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₁₀ | [1] |
| Molecular Weight | 496.42 g/mol | |
| Monoisotopic Mass | 496.1118 Da | [1] |
Table 2: Spectroscopic Data for (-)-Kinamycin C and Related Structures
| Spectroscopic Technique | Key Observations | Reference |
| Infrared (IR) Spectroscopy | Diazo group (C=N₂): 2067 cm⁻¹ (for a model diazoalkane) | [3] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Diazo carbon (C11): ~66.1 ppm (for a model diazoalkane) | [3] |
| Mass Spectrometry (MS) | m/e: 496 (M⁺) | [2] |
Note: Specific ¹H NMR, ¹³C NMR, UV-Vis, and high-resolution mass spectrometry (HRMS) data for (-)-Kinamycin C are best obtained from the supporting information of total synthesis publications.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of complex natural products like (-)-Kinamycin C. The following provides generalized procedures for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and establish the connectivity and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve a pure sample of (-)-Kinamycin C (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:
-
¹H NMR: To identify the chemical environment of protons.
-
¹³C NMR: To identify the chemical environment of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning relative stereochemistry.
-
-
Data Processing and Analysis: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure and assign the stereochemistry.
X-Ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.
Methodology:
-
Crystallization: Grow single crystals of (-)-Kinamycin C suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Biological Activity and Mechanism of Action
(-)-Kinamycin C exhibits significant biological activity, including potent anticancer and antibacterial effects. Its mechanism of action is complex and is an area of active research.
Apoptosis Induction
(-)-Kinamycin C has been shown to induce a rapid apoptotic response in cancer cells.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the targeting of critical cellular components.
Caption: Proposed pathway of (-)-Kinamycin C-induced apoptosis.
Inhibition of Topoisomerase IIα
(-)-Kinamycin C has been identified as an inhibitor of topoisomerase IIα, an essential enzyme involved in managing DNA topology during replication and transcription.[4][5] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, kinamycins appear to inhibit the catalytic activity of the enzyme.
Caption: Workflow of Topoisomerase IIα inhibition by (-)-Kinamycin C.
Conclusion
(-)-Kinamycin C is a structurally complex and biologically significant natural product. Its unique diazobenzo[b]fluorene scaffold and dense stereochemical array have made it a challenging target for total synthesis, which in turn has been instrumental in the definitive confirmation of its structure and absolute stereochemistry. The potent anticancer and antibacterial activities of (-)-Kinamycin C, coupled with its intriguing mechanism of action involving apoptosis induction and topoisomerase IIα inhibition, make it a compelling lead compound for further drug development efforts. This guide provides a foundational understanding of the key chemical and biological aspects of (-)-Kinamycin C to aid researchers in this endeavor.
References
- 1. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 3. yakushi.pharm.or.jp [yakushi.pharm.or.jp]
- 4. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Technical Guide to the Biological Activity of Kinamycins Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinamycin class of antibiotics, with a specific focus on their mechanism of action, biological activity against Gram-positive bacteria, and the experimental protocols used for their evaluation. Kinamycins are a group of potent bacterial metabolites with a unique chemical scaffold that has attracted interest for antibiotic and antitumor research.
Introduction to Kinamycins
Kinamycins are a series of related antibiotics first isolated from the fermentation broth of Streptomyces murayamaensis.[1] These compounds, including kinamycins A, B, C, D, E, and F, are distinguished by their novel benzo[b]fluorene core structure, which incorporates a highly reactive diazo group.[2][3] This diazofluorene scaffold is critical to their biological activity. The different kinamycin analogues primarily vary by the number and placement of acetoxyl groups on the core molecule, which influences their potency.[1]
Proposed Mechanism of Action
The antibacterial effect of kinamycins is attributed to their ability to induce DNA damage within the bacterial cell. Unlike many common antibiotics that target protein synthesis or cell wall construction, kinamycins function as DNA-damaging agents. The proposed mechanism involves a bioactivation process, which is essential for their cytotoxic effects.
The core hypothesis is that the diazo and para-quinone functional groups within the kinamycin structure undergo reductive or peroxidative activation within the cell. This activation process, potentially facilitated by cellular thiols like glutathione, generates highly reactive oxygen species (ROS), including semiquinone and phenoxyl free radicals.[2] These radicals can then directly interact with and damage bacterial DNA, leading to strand breaks and loss of genomic integrity, ultimately resulting in cell death. The unique diazo group is considered essential for this potent cytotoxic activity.
Antibacterial Spectrum and Activity
Kinamycins exhibit potent bactericidal activity, primarily against Gram-positive bacteria.[4] Their effectiveness against Gram-negative bacteria is limited. The antimicrobial potency of the main kinamycin analogues is directly related to their chemical structure, specifically the degree of acetylation. Research has shown that the biological activity increases as the number of acetoxy groups decreases. The general order of potency against Gram-positive bacteria is: Kinamycin B > D > A > C.[1]
The following table summarizes the relative minimum inhibitory concentrations (MIC) for kinamycin analogues against common Gram-positive pathogens, based on the established potency trend.
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Sarcina lutea |
| Kinamycin B | ++ | ++ | ++ |
| Kinamycin D | ++ | ++ | ++ |
| Kinamycin A | + | + | + |
| Kinamycin C | + | + | + |
| Potency Key: ++ (High Activity, Low MIC), + (Moderate Activity, Higher MIC) |
Note: This table illustrates the relative activity based on published findings. Precise MIC values can vary based on the specific strain and testing conditions.
Key Experimental Protocols
The evaluation of the antibacterial activity of compounds like kinamycins is primarily conducted using standardized methods to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Pure kinamycin compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Log-phase culture of the target Gram-positive bacterium (e.g., Staphylococcus aureus), adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Multichannel pipettes and sterile pipette tips.
-
Incubator (37°C).
Protocol:
-
Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of a concentrated kinamycin stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: a. Grow the test bacterium in broth to the exponential phase. b. Dilute the bacterial culture to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume in each well to 200 µL and halves the antibiotic concentration to the desired final test concentration. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) on each plate.
-
Incubation: a. Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at 37°C for 18-24 hours.
-
Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the kinamycin that completely inhibits visible bacterial growth.
References
- 1. Structures and biological properties of Kinamycin A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, keto-anhydrokinamycin, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Insights into Kinamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Kinamycin C
The structural characterization of this compound has been performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2][3] The initial structural assignment was later revised to the currently accepted diazobenzofluorene core. The following tables summarize the available quantitative data.
Nuclear Magnetic Resonance (NMR) Data
While ¹H and ¹³C NMR spectroscopy were instrumental in the structure determination of this compound, a complete and tabulated list of chemical shifts is not available in the reviewed literature. However, a key diagnostic ¹³C NMR chemical shift for the carbon atom of the diazo group has been reported.
Table 1: ¹³C NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ) in ppm |
| Diazo Carbon | 78.5 - 83.7 |
| [4] |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound displays a characteristic absorption band for the diazo functional group.
Table 2: Infrared (IR) Spectral Data for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| Diazo Group | 2119 - 2170 |
| [4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy was utilized in the initial characterization of this compound.[1][2][3] However, specific absorption maxima (λmax) are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly described in the reviewed literature. However, a general methodology for the spectroscopic analysis of natural products is provided below.
General NMR Spectroscopy Protocol
-
Sample Preparation: A few milligrams of the purified natural product are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
General IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl) after dissolving it in a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.
General UV-Vis Spectroscopy Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the spectrum.
Biosynthesis of this compound: Diazo Group Formation
The biosynthesis of the kinamycins is a complex process that originates from a polyketide pathway. A critical step in the formation of the bioactive diazo group involves a FAD-dependent monooxygenase. The following diagram illustrates this key transformation.
Caption: Key enzymatic step in Kinamycin biosynthesis.
This guide provides a summary of the currently available spectroscopic information for this compound. Further research into the original isolation and structure elucidation publications may provide a more comprehensive dataset.
References
- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 2. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
- 3. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to Kinamycin C: From Historical Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinamycin C, a member of the kinamycin family of antibiotics, is a potent bioactive molecule with significant antitumor and antibacterial properties. First isolated in the 1970s, its complex structure and unique diazo functional group have posed considerable synthetic challenges and sparked extensive research into its mechanism of action. This technical guide provides a comprehensive overview of the key literature and historical papers on this compound, detailing its discovery, structural elucidation, total synthesis, and biological activities. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Historical Background and Structural Elucidation
The kinamycins were first isolated from the fermentation broth of Streptomyces murayamaensis.[1] Initial structural studies incorrectly identified the core structure as a benzo[b]carbazole with a cyanamide group.[1] It was not until 1994 that independent research by Gould and Dmitrienko correctly revised the structure to be a diazobenzofluorene, a novel heterocyclic system.[2] This pivotal discovery was based on a re-examination of spectroscopic data and was later confirmed by the total synthesis of this compound.[3][4] The correct structure revealed the presence of a highly reactive diazo group, which is crucial for its biological activity.
Total Synthesis of this compound
The complex, stereochemically rich architecture of this compound presented a significant challenge to synthetic chemists for many years.
The First Enantioselective Total Synthesis by Porco and Co-workers (2006)
In a landmark achievement, the first enantioselective total synthesis of (-)-kinamycin C was reported by the research group of John A. Porco, Jr. in 2006.[3][5] Their strategy involved a convergent approach, with a key step being a tartrate-mediated, asymmetric nucleophilic epoxidation of a functionalized quinone monoketal to construct the highly substituted D-ring with excellent stereocontrol.[3] The diazo functionality was introduced late in the synthesis due to its inherent reactivity.[4]
Convergent Total Synthesis by Nicolaou and Co-workers (2007)
Shortly after Porco's report, K.C. Nicolaou's group published another elegant and convergent enantioselective total synthesis of kinamycins C, F, and J.[6] This work further solidified the structural assignment and provided an alternative route to this important class of natural products, paving the way for the synthesis of analogues for structure-activity relationship (SAR) studies.
Biological Activity and Mechanism of Action
This compound has demonstrated potent biological activity, primarily as an anticancer and antibacterial agent. Its mechanism of action is multifaceted and continues to be an area of active investigation.
Antiproliferative and Cytotoxic Effects
This compound exhibits potent cell growth inhibitory effects against various cancer cell lines.[7][8] Notably, it has been shown to be highly effective against Chinese hamster ovary (CHO) and human erythroleukemic (K562) cells.[7][8]
| Cell Line | IC50 (µM) | Reference |
| K562 | 0.2 | [5] |
| K562 | 0.37 | [3] |
Table 1: Cytotoxicity of this compound against K562 cells.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[7][8] Treatment of K562 cells with this compound leads to a rapid apoptotic response.[7][8] While the precise signaling cascade is still being fully elucidated, it is known to involve the activation of caspases, a family of proteases central to the execution of apoptosis.
Figure 1: Proposed general pathway of this compound-induced apoptosis.
Inhibition of DNA Topoisomerase IIα
This compound has been identified as an inhibitor of human DNA topoisomerase IIα, a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[5][7] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor.[7] Pretreatment of kinamycins with dithiothreitol (DTT) protects the enzyme's activity, suggesting that they may target critical sulfhydryl groups on the protein.[7]
| Enzyme | IC50 (µM) | Reference |
| DNA Topoisomerase IIα | 9 | [5] |
Table 2: Inhibition of DNA Topoisomerase IIα by this compound.
Figure 2: Proposed mechanism of Topoisomerase IIα inhibition by this compound.
Cell Cycle Arrest
Kinamycin A, a closely related analogue that is believed to be a prodrug of the active form, has been shown to induce a G1/S phase block in the cell cycle of synchronized Chinese hamster ovary cells.[7] This suggests that this compound may also exert its antiproliferative effects by interfering with cell cycle progression at this critical checkpoint.
Figure 3: this compound-induced G1/S cell cycle arrest.
Key Experimental Protocols
This section provides an overview of the methodologies used in the key studies of this compound. For complete and detailed protocols, it is essential to refer to the original publications.
Cell Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells (e.g., K562) in 96-well plates at a specific density.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptotic cells following treatment with this compound.
-
Methodology:
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
DNA Topoisomerase IIα Decatenation Assay
-
Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase IIα.
-
Methodology:
-
Incubate purified human topoisomerase IIα with kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the decatenation reaction by adding ATP.
-
Stop the reaction and separate the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of the enzyme is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA.
-
Total Synthesis of (-)-Kinamycin C (Porco, 2006) - Representative Steps
-
Asymmetric Epoxidation: A functionalized quinone monoketal is subjected to asymmetric epoxidation using a tartrate-based catalyst system to introduce the key stereocenters of the D-ring.
-
Ring Construction: Further synthetic manipulations, including cyclization reactions, are employed to construct the complete tetracyclic core of this compound.
-
Diazo Group Installation: The diazo functionality is introduced in a late-stage transformation, often via a diazo transfer reaction from a suitable diazo donor to a precursor ketone.
Figure 4: Simplified workflow of the total synthesis of this compound.
Future Directions and Therapeutic Potential
The potent biological activities of this compound, coupled with a deeper understanding of its synthesis and mechanism of action, position it as a promising lead compound for the development of novel anticancer and antibacterial therapies. Future research will likely focus on:
-
Analogue Synthesis and SAR Studies: The total synthesis routes enable the creation of a library of this compound analogues to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Signaling Pathways: Further investigation is needed to precisely map the signaling cascades involved in this compound-induced apoptosis and cell cycle arrest. This knowledge will be crucial for identifying potential biomarkers for patient stratification and for designing combination therapies.
-
Target Identification and Validation: While topoisomerase IIα is a known target, identifying other cellular targets will provide a more complete picture of its mechanism of action and may reveal novel therapeutic opportunities.
-
In Vivo Efficacy and Preclinical Development: Rigorous preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and therapeutic window of this compound and its optimized analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Diels-Alder reactions using 4,7-dioxygenated indanones as dienophiles for regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeleton [beilstein-journals.org]
- 3. Total synthesis of the diazobenzofluorene antibiotic (-)-kinamycin C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. synarchive.com [synarchive.com]
- 6. Caspase-independent pathways of hair cell death induced by kanamycin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-independent pathways of hair cell death induced by kanamycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kanamycin activates caspase-1 in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Diazo Group of Kinamycin C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the diazo group within the molecular structure of Kinamycin C, a potent antibiotic and anticancer agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental protocols, and visualizes key biological and experimental workflows.
Introduction: The Significance of the Diazo Moiety
This compound is a member of the kinamycin family of antibiotics, first isolated from Streptomyces murayamaensis. A defining feature of its structure is the presence of a highly unusual and reactive diazo group, which is integral to its biological activity.[1] Initially misidentified, the structure was later revised to incorporate this unique functional group, sparking significant interest in its role in the compound's potent cytotoxic effects.[2] The diazo group is believed to be a key pharmacophore, contributing to the antitumor properties of kinamycins by potentially acting as a biological alkylating agent.
Physicochemical Properties and Structural Elucidation
The structural confirmation of this compound, including the diazobenzo[b]fluorene core, was a result of extensive spectroscopic analysis.
Table 1: Spectroscopic Data for the Diazo Group in Kinamycin Analogs
| Spectroscopic Method | Characteristic Signal | Reference |
| Infrared (IR) Spectroscopy | 2119 - 2170 cm⁻¹ | [2] |
| ¹³C Nuclear Magnetic Resonance (NMR) | δ 78.5 - 83.7 ppm | [2] |
Biological Activity and the Role of the Diazo Group
The diazo group is intrinsically linked to the cytotoxicity of this compound. Its electron-withdrawing nature and potential to form a reactive carbene or diazonium species are thought to be central to its mechanism of action.
Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and its analogs.
Table 2: Cytotoxicity (IC₅₀) of this compound and Analogs against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | K562 (Human Chronic Myelogenous Leukemia) | 0.37 | |
| Kinamycin A | K562 (Human Chronic Myelogenous Leukemia) | 0.31 | |
| Kinamycin F | K562 (Human Chronic Myelogenous Leukemia) | 0.33 | |
| This compound | Chinese Hamster Ovary (CHO) | Potent | [1] |
| Kinamycin A | Chinese Hamster Ovary (CHO) | Potent | [1] |
Mechanism of Action
The primary mechanisms through which the diazo group is believed to exert its cytotoxic effects are DNA damage and inhibition of topoisomerase II.
Kinamycins can induce DNA strand breaks. This activity is thought to be mediated by the generation of reactive radical species upon activation of the diazo group.
This compound is a potent inhibitor of human topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[1] However, it does not act as a topoisomerase II poison, meaning it does not stabilize the covalent enzyme-DNA cleavage complex.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, 200 ng of kinetoplast DNA (kDNA), and varying concentrations of this compound. The final reaction volume should be 20 µL.
-
Enzyme Addition: Add purified topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye.
-
Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run for 2-3 hours at 5-10 V/cm.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway Induced by this compound
This compound induces apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates the proposed intrinsic apoptotic pathway activated by this compound.
Caption: Proposed intrinsic apoptotic pathway initiated by this compound.
Experimental Workflow for Characterizing the Diazo Group's Function
The following diagram outlines a typical workflow for investigating the role of a novel functional group, such as the diazo group in this compound, in a natural product.
Caption: Workflow for elucidating the function of the diazo group.
Conclusion and Future Directions
The diazo group is a critical determinant of the biological activity of this compound. Its unique reactivity presents both challenges and opportunities for the development of novel anticancer therapeutics. Future research should focus on elucidating the precise molecular targets of the activated diazo species and on the rational design of new kinamycin analogs with improved therapeutic indices. A deeper understanding of the biosynthetic pathway of the diazo group could also open avenues for synthetic biology approaches to generate novel, potent drug candidates.
References
Methodological & Application
Application Note & Protocol: Isolation and Purification of Kinamycin C from Streptomyces murayamaensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinamycin C is a member of the kinamycin family of antibiotics, a group of potent diazobenzofluorene natural products with significant antibacterial and antitumor activities.[1][2] Produced by the soil bacterium Streptomyces murayamaensis, these compounds are of considerable interest for their potential therapeutic applications.[1][3] this compound, specifically, has demonstrated notable cytotoxic effects, making it a valuable subject for further research and drug development.[2] This document provides a detailed protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces murayamaensis. The methodology described herein combines classical extraction and chromatographic techniques to yield high-purity this compound suitable for downstream applications.
Quantitative Data Summary
The following table summarizes the anticipated yield and purity of this compound at various stages of the isolation and purification process. These values are estimates based on typical purification schemes for natural products and may vary depending on fermentation efficiency and experimental conditions.
| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Fermentation | S. murayamaensis culture | Crude Fermentation Broth | N/A | <1 |
| Solvent Extraction | Crude Fermentation Broth | Crude Chloroform Extract | 80-90 | 5-10 |
| Silica Gel Chromatography | Crude Chloroform Extract | Semi-purified this compound | 40-50 | 60-70 |
| Preparative HPLC | Semi-purified this compound | Pure this compound | 70-80 (of semi-purified) | >98 |
Experimental Protocols
Fermentation of Streptomyces murayamaensis
This protocol outlines the cultivation of Streptomyces murayamaensis for the production of this compound.
Materials:
-
Streptomyces murayamaensis strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., ISP2 broth or a custom production medium)
-
Sterile baffled flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed culture medium with a stock of Streptomyces murayamaensis. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days. Monitor the production of this compound periodically by analytical methods such as HPLC or bioassay.
-
Harvesting: After the optimal fermentation time, harvest the culture broth for extraction.
Extraction of Crude this compound
This protocol describes the extraction of this compound from the fermentation broth using a solvent extraction method.
Materials:
-
Harvested fermentation broth
-
Chloroform
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the harvested fermentation broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant. The kinamycins are typically found in the broth filtrate.[1]
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of chloroform and shake vigorously for 10-15 minutes. Allow the layers to separate.
-
Collection of Organic Phase: Collect the lower chloroform layer, which contains the extracted kinamycins.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with chloroform two more times to maximize the recovery of this compound.
-
Concentration: Combine all chloroform extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude solid or oily residue.
Purification by Silica Gel Column Chromatography
This protocol details the initial purification of the crude extract using silica gel chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform and Methanol
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 95:5).
-
Pooling and Concentration: Combine the fractions containing this compound (identified by its characteristic color and TLC profile) and concentrate under reduced pressure to yield a semi-purified product.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound to high purity using preparative HPLC.
Materials:
-
Semi-purified this compound
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column
-
Solvents: Acetonitrile (HPLC grade) and Water (HPLC grade), optionally with 0.1% Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the semi-purified this compound in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase, e.g., 250 x 21.2 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 30-70% acetonitrile over 30 minutes). The addition of 0.1% TFA can improve peak shape.
-
Flow Rate: 10-20 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength specific to this compound's chromophore).
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization, to obtain pure this compound as a solid.
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
References
Total Synthesis of Kinamycin C and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Kinamycin C and its analogs, focusing on the seminal works of Porco and Nicolaou. It includes comprehensive experimental protocols for key reactions, tabulated quantitative data for synthetic yields and biological activity, and visualizations of the synthetic pathways and proposed mechanism of action.
Introduction
The kinamycins are a family of diazobenzofluorene antibiotics isolated from Streptomyces murayamaensis.[1] These natural products exhibit potent antibacterial and antitumor properties, making them attractive targets for total synthesis and analog development.[1][2] this compound, a prominent member of this family, has been shown to induce apoptosis in cancer cells and inhibit topoisomerase IIα, a key enzyme in DNA replication and repair.[3][4] The complex polycyclic architecture and dense stereochemical array of the kinamycins have presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies.
Data Presentation
Table 1: Summary of Yields for the Total Synthesis of (-)-Kinamycin C (Porco Synthesis)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Stille Coupling | Pd(PPh₃)₄, (n-Bu₃Sn)₂, PhMe, 110 °C, 24 h | 70 |
| 2 | Friedel-Crafts Acylation | (CF₃CO)₂O, DCE, 0 °C to RT, 60 min | 90 |
| 3 | Bromination/Aromatization | CBr₄, i-PrOH, Reflux, 60 min; then O₂, Pd/C, EtOAc, RT, 30 min | 70 (2 steps) |
| 4 | Morita-Baylis-Hillman Reaction | (CH₂O)ₙ, La(OTf)₃, N(CH₂CH₂OH)₃, Et₃P, CH₂Cl₂, -78 to -20 °C, 6.5 h | 70 |
| 5 | Asymmetric Epoxidation | Ph₃COOH, TMS₂NNa, (+)-DIPT, PhMe, -65 °C, 72 h | 94 (90% ee) |
| 6 | Diastereoselective Reduction | Me₄N⁺BH(OAc)₃⁻, AcOH, MeCN, 0 °C, 24 h | 90 |
| 7 | Mesylation | MsCl, 2,4,6-Collidine, CH₂Cl₂, 0-5 °C, 8 h | 85 |
| 8 | Epoxide Opening | LiBHEt₃, DCE, 60 °C, 30 min | 95 |
| 9 | Acetal Deprotection | K-10 Clay, CH₂Cl₂, RT, 4 h | 90 |
| 10 | Acylation | Ac₂O, Pyr., RT, 2 h | - |
| 11 | Silyl Ether Deprotection | Et₃N·3HF, MeCN, RT, 12 h | 67 (2 steps) |
| 12 | Oxidation | NMO, n-Pr₄N⁺RuO₄⁻, CH₂Cl₂, 0 °C to RT, 20 min | - |
| 13 | Oxidation | NaH₂PO₄, NaClO₂, 2-Methyl-2-butene, H₂O, t-BuOH, RT, 12 h | 88 (2 steps) |
| 14 | Diazo Formation | Sc(OTf)₃, TBSNHNHTBS, CH₂Cl₂, -78 °C to RT; then PhIF₂, 2-Chloropyridine, -78 °C to RT, 7 h | 35 (2 steps) |
| Overall | (-)-Kinamycin C | ~1.1% (longest linear sequence) |
Yields are based on the reported values in the literature and may vary.[5][6]
Table 2: Summary of Yields for the Total Synthesis of Kinamycins C, F, and J (Nicolaou Synthesis)
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Radical Addition | vinylacetic acid, AgNO₃, (NH₄)₂S₂O₈, MeCN/H₂O, 65 °C, 3.5 h | 75 |
| 2 | Benzylation | BnBr, Ag₂O, CH₂Cl₂, RT, 18 h | 92 |
| 3 | Reduction/Methylation | Na₂S₂O₄, Et₂O/EtOAc/H₂O, RT, 30 min; then NaH, MeI, DMF, -15 °C, 60 min | 82 (2 steps) |
| 4 | Intramolecular Cyclization | KOt-Bu, THF, 0 °C, 2 h | 98 |
| 5 | Lemieux-Johnson Oxidation | OsO₄, NaIO₄, THF/H₂O, 70 °C, 18 h | 84 |
| 6 | Ullmann Coupling | CuI, Pd₂(dba)₃, Cu, DMSO, 65 °C, 2.5 h | 83 |
| 7 | Benzoin-type Condensation | Et₃N, CH₂Cl₂, 45 °C, 4 h | 78 |
| 8 | Acetylation | Ac₂O, DMAP, Et₃N, CH₂Cl₂, RT, 20 h | 95 |
| 9 | Reduction | SmI₂, MeOH, THF, -78 °C, 10 min | - |
| 10 | Elimination | Et₃N, CH₂Cl₂, RT, 60 min | 81 (2 steps) |
| 11 | Oxidation | SeO₂, Dioxane, 110 °C, 9 h | 72 |
| 12 | Deprotection | HF, H₂O, MeCN, RT, 3 h | - |
| 13 | Acetylation | Ac₂O, DMAP, Et₃N, CH₂Cl₂, RT, 20 min | 89 (2 steps) |
| 14 | Hydrogenation | H₂, Pd/C, AcOH, EtOAc, RT, 3 h | 99 |
| 15 | Silylation | TBSCl, Imidazole, RT, 3 h | 94 |
| 16 | Hydrazone Formation | TsNHNH₂, HCl, H₂O, i-PrOH, RT, 18 h | 95 |
| 17 | Oxidation to Diazo | (NH₄)₂Ce(NO₃)₆, MeCN, Buffer (pH = 7), 0 °C, 60 min | 42 |
| 18 | This compound | HCl, H₂O, MeCN, RT, 3 h | 95 |
| 19 | Kinamycin J | 1. Ac₂O, Et₃N, DMAP; 2. HCl, MeCN | 80 (2 steps) |
| 20 | Kinamycin F | LiOH, H₂O, THF, RT, 60 min | 92 |
Yields are based on the reported values in the literature and may vary.[7][8]
Table 3: Spectroscopic Data for this compound
| Data Type | Reported Values |
| ¹H NMR (CDCl₃) | δ 12.45 (s, 1H), 7.65-7.58 (m, 2H), 7.42-7.35 (m, 2H), 6.15 (d, J = 4.0 Hz, 1H), 5.85 (d, J = 4.0 Hz, 1H), 5.40 (s, 1H), 4.45 (d, J = 2.0 Hz, 1H), 2.25 (s, 3H), 2.15 (s, 3H), 2.10 (s, 3H), 1.65 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ 187.5, 182.1, 169.8, 169.5, 169.2, 160.8, 137.2, 134.1, 133.8, 131.2, 129.8, 127.3, 126.8, 118.2, 115.5, 87.1, 75.3, 71.8, 70.2, 68.9, 65.4, 21.2, 20.9, 20.8, 15.6. |
| HRMS (ESI) | m/z calculated for C₂₄H₂₀N₂O₁₀Na [M+Na]⁺: 519.1016, found: 519.1013. |
| Optical Rotation | [α]²⁵_D = -150 (c 0.1, CHCl₃). |
Spectroscopic data are consistent with reported values.[9][10][11]
Table 4: Cytotoxicity of this compound and Analogs (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | K562 (human leukemia) | Potent (exact value not consistently reported, induces apoptosis)[3][4] |
| Chinese Hamster Ovary (CHO) | Potent growth inhibition[3] | |
| Kinamycin F | Ovarian Cancer Stem Cells | 0.5[2] |
| Kinamycin J | - | Data not readily available |
IC₅₀ values can vary depending on the assay conditions and cell line.
Experimental Protocols
Key Experiment: Asymmetric Epoxidation (Porco Synthesis)[5]
To a solution of the enone intermediate in toluene at -65 °C is added a solution of triphenylmethyl hydroperoxide (Ph₃COOH) and sodium bis(trimethylsilyl)amide (NaHMDS) in toluene, followed by the addition of (+)-diethyl tartrate ((+)-DET). The reaction mixture is stirred at -65 °C for 72 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding epoxide.
Key Experiment: Benzoin-Type Condensation (Nicolaou Synthesis)[7]
A solution of the aldehyde and the α-keto ester intermediates in dichloromethane is treated with triethylamine. The reaction mixture is stirred at 45 °C for 4 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the benzoin-type adduct.
Key Experiment: Diazo Formation (General)[5][7]
To a solution of the corresponding hydrazone in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C or lower is added an oxidant such as ceric ammonium nitrate (CAN) or (diacetoxyiodo)benzene (PhI(OAc)₂). The reaction is typically rapid and is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude diazo compound is often used immediately in the next step or purified by rapid chromatography.
Protocol: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the kinamycin compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol: Topoisomerase II Decatenation Assay
-
Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and reaction buffer.
-
Add purified human topoisomerase IIα enzyme to the mixture.
-
Add various concentrations of the kinamycin compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction.
-
Incubate the reaction at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase IIα is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA network.
Mandatory Visualization
Caption: Porco's convergent total synthesis of (-)-Kinamycin C.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Enantioselective Synthetic Routes to (–)-Kinamycin F and (–)-Lomaiviticin Aglycon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. synarchive.com [synarchive.com]
- 6. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. 13C-NMR studies on 1-N-[(S)-4-amino-2-hydroxybutyl]kanamycin A (butikacin) and related aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinamycin C as a Topoisomerase II Inhibitor: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Kinamycin C, a potent bacterial metabolite, and its role as a catalytic inhibitor of topoisomerase IIα. This document includes detailed experimental protocols for key assays, a summary of its biological activities with available quantitative data, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a member of the kinamycin family of antibiotics isolated from Streptomyces murayamaensis. It possesses a unique and highly reactive diazo group, which is believed to be crucial for its biological activity.[1][2][3] In cancer research, this compound has garnered interest for its potent cytotoxic effects against various cancer cell lines.
This compound functions as a catalytic inhibitor of human topoisomerase IIα.[1][2][3] Unlike topoisomerase II poisons (e.g., etoposide), which stabilize the covalent enzyme-DNA cleavage complex leading to DNA strand breaks, this compound inhibits the decatenation activity of the enzyme without inducing DNA cleavage.[1][2][3] The precise cellular target of this compound is still under investigation, and its cytotoxic effects may not be solely attributable to topoisomerase II inhibition.[1][3] Evidence suggests that it may target critical protein sulfhydryl groups.[1][2][3]
In cell-based studies, this compound has been shown to induce a rapid apoptotic response in human K562 leukemia cells.[1][2][3] Additionally, the related compound Kinamycin A causes a G1/S phase block in Chinese hamster ovary (CHO) cells.[1][2][3]
Data Presentation
While extensive quantitative data for this compound is limited in the readily available literature, the following tables summarize the inhibitory concentrations of the closely related and more water-soluble deacetylated form, Kinamycin F, in various human osteosarcoma cell lines. Additionally, a summary of the observed cellular effects of this compound is provided.
Table 1: Cytotoxicity of Kinamycin F in Human Osteosarcoma Cell Lines
| Cell Line | IC50 (µM) after 24h Treatment |
| MG-63 | ~0.79 |
| U-2 OS | ~1.03 |
| HOS | ~0.95 |
Data extracted from studies on Kinamycin F, a closely related analog of this compound. The IC50 values indicate the concentration required to inhibit cell proliferation/viability by 50%.[1]
Table 2: Summary of Cellular Effects of this compound
| Cell Line | Effect | Observations |
| K562 (Human Chronic Myelogenous Leukemia) | Induction of Apoptosis | Rapid apoptotic response observed.[1][2][3] |
| CHO (Chinese Hamster Ovary) | Cell Cycle Arrest | A G1/S phase block was observed upon entry into the second cycle with the related Kinamycin A.[1][2][3] |
Mandatory Visualizations
References
Application of Kinamycin C in Antibacterial Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinamycin C is a member of the kinamycin family of antibiotics, which are produced by Streptomyces murayamaensis.[1][2] These compounds are characterized by a unique diazobenzo[b]fluorene structure and have demonstrated notable biological activity, particularly against Gram-positive bacteria.[1][3] While also investigated for its potent anticancer properties, the antibacterial applications of this compound present a valuable area of research, especially in the context of rising antibiotic resistance.[3][4] This document provides a comprehensive overview of the application of this compound in antibacterial studies, including its mechanism of action, antibacterial spectrum, and detailed protocols for relevant experiments.
Mechanism of Action
The primary antibacterial mechanism of this compound is believed to be the inhibition of bacterial type II topoisomerases, specifically DNA gyrase.[4][5][6] These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By inhibiting DNA gyrase, this compound disrupts these critical cellular processes, ultimately leading to bacterial cell death.
It is important to note that this compound does not function by intercalating into or cross-linking DNA.[4] The proposed mechanism involves the targeting of critical protein sulfhydryl groups, potentially through a reaction with its quinone moiety or an activated electrophilic diazo group.[4]
Antibacterial Spectrum
This compound exhibits selective activity, primarily targeting Gram-positive bacteria.[1][3] The antimicrobial activity of the four main kinamycin analogues (A, B, C, and D) has been observed to increase with a decreasing number of acetoxy groups, following the order of C, A, D, and B.[2] This indicates that this compound is the least potent among these four related compounds.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria as reported in early studies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus 209P | 1.56 |
| Staphylococcus aureus Smith | 3.12 |
| Bacillus subtilis PCI 219 | 0.78 |
| Bacillus cereus | 0.78 |
| Sarcina lutea PCI 1001 | 0.2 |
Data extracted from foundational studies on Kinamycin antibiotics.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the antibacterial study of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to bracket the expected MIC.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum density in each well of the microtiter plate will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Bacterial DNA Gyrase Inhibition Assay
This assay determines the ability of this compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and spermidine)
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA gyrase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Analysis: The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.
Bacterial Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of bacterial cells as an indicator of cell viability.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Treatment: Dispense the bacterial culture into a 96-well plate and add varying concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1-2 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Proposed mechanism of action of this compound via DNA gyrase inhibition.
References
- 1. A NEW ANTIBIOTIC, KINAMYCIN : FERMENTATION, ISOLATION, PURIFICATION AND PROPERTIES [jstage.jst.go.jp]
- 2. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Bacterial type II topoisomerases as targets for antibacterial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and Stability of Kinamycin C Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinamycin C is a bacterial metabolite belonging to the kinamycin family of antibiotics, characterized by a unique and reactive diazofluorene functional group. It has demonstrated potent antiproliferative and pro-apoptotic activities, making it a compound of interest in cancer research and drug development. The primary mechanism of action of this compound involves the inhibition of DNA topoisomerase IIα, an essential enzyme in DNA replication and chromosome segregation.[1] Unlike some other topoisomerase inhibitors, this compound acts as a catalytic inhibitor and not a topoisomerase II poison, and it does not intercalate into or cross-link DNA.[1] Its ability to induce a rapid apoptotic response in cancer cell lines, such as K562, underscores its potential as an anticancer agent.[1]
These application notes provide a guide for the preparation, storage, and handling of this compound solutions to ensure stability and reproducibility in experimental settings. Due to the limited availability of specific quantitative data for this compound, some recommendations are based on the known chemistry of diazofluorene compounds and general best practices for handling potent small molecules.
Data Presentation
Solubility of this compound
Note: Specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature. The following recommendations are based on the general properties of complex organic molecules and should be empirically verified.
| Solvent | Expected Solubility | Recommendations for Stock Solutions |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be used for dilution from a DMSO stock, but solubility should be tested. |
| Phosphate-Buffered Saline (PBS) | Low | Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock for final working concentrations. |
| Water | Low | Not recommended for initial dissolution. |
Stability of this compound Solutions
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C in small aliquots. | Minimizes degradation from thermal energy and repeated freeze-thaw cycles. |
| Light | Protect from light by using amber vials or by wrapping containers in foil. | Many complex organic molecules are light-sensitive. |
| pH | Maintain a neutral to slightly acidic pH in final working solutions. | Extreme pH values can promote hydrolysis or other degradation pathways. |
| Aqueous Stability | Prepare fresh dilutions in aqueous media for each experiment. | The stability of diazofluorene compounds in aqueous solutions over extended periods is not well-characterized. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile, disposable pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If very low final concentrations are required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Mixing: Gently mix the final working solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions of this compound.
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
Kinamycin C: A Potent DNA Damaging Agent for Cancer Research and Drug Development
Application Notes and Protocols
For researchers, scientists, and drug development professionals, Kinamycin C presents a compelling avenue for investigation as a potent DNA damaging agent with significant anticancer properties. This document provides a comprehensive overview of this compound's mechanism of action, detailed protocols for key experimental assays, and a summary of its cytotoxic and biochemical activities.
Introduction
This compound is a bacterial metabolite characterized by a unique diazobenzofluorene structure. Its potent cytotoxic effects stem from its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. Unlike many conventional chemotherapeutic agents, this compound does not intercalate into or cross-link DNA. Instead, its mechanism is thought to involve reductive and/or peroxidative activation, which generates reactive species that damage DNA and other cellular components. A crucial feature of kinamycins is their diazo group, which is integral to their biological activity.
Mechanism of Action
This compound exhibits potent cell growth inhibitory effects across various cancer cell lines. A primary target of this compound is DNA topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation. This compound inhibits the catalytic decatenation activity of topoisomerase IIα, disrupting its function. However, it is important to note that it does not act as a topoisomerase II poison, meaning it does not stabilize the covalent enzyme-DNA cleavage complex.
The cytotoxicity of this compound is also linked to its ability to induce single-strand DNA breaks within cells. This DNA damage triggers a cellular response that can ultimately lead to programmed cell death, or apoptosis. The reactivity and cytotoxic effects of this compound can be modulated by intracellular glutathione (GSH) levels.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| K562 | Chronic Myelogenous Leukemia | 0.05 µM | 48 |
| Chinese Hamster Ovary (CHO) | Ovarian Cancer | Potent Inhibition | Short Incubations |
Note: Data for a wider range of cancer cell lines is still being actively researched.
Table 2: Biochemical Activity of this compound
| Assay | Target | Activity |
| Topoisomerase IIα Decatenation | DNA Topoisomerase IIα | Inhibition |
| DNA Damage | Cellular DNA | Induces single-strand breaks |
| Apoptosis Induction | K562 cells | Rapid apoptotic response |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Topoisomerase IIα Decatenation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase IIα, which decatenates (unlinks) kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)
-
Proteinase K
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine assay buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound.
-
Add human topoisomerase IIα (e.g., 1-2 units) to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution followed by proteinase K. Incubate at 37°C for another 15-30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the decatenated DNA from the catenated kDNA network. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualize the DNA bands under UV light and document the results. Inhibition of decatenation is observed as a decrease in the intensity of the decatenated DNA bands with increasing concentrations of this compound.
DNA Cleavage Assay
This assay determines if this compound can induce single- or double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reducing agent (e.g., dithiothreitol - DTT) or a source of reactive oxygen species (if investigating peroxidative activation)
-
Reaction Buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and a range of this compound concentrations.
-
If investigating reductive activation, add a reducing agent like DTT.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).
-
Stain the gel with ethidium bromide and visualize under UV light. DNA cleavage is indicated by the conversion of supercoiled DNA to relaxed circular (single-strand breaks) and linear (double-strand breaks) forms.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's activity.
Application Notes and Protocols for Measuring Kinamycin C Bioactivity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinamycin C is a bacterial metabolite renowned for its potent anticancer and antibacterial properties. This document provides detailed application notes and protocols for a range of in vitro assays to quantify the bioactivity of this compound, facilitating its evaluation as a potential therapeutic agent. The protocols cover key assays for assessing cytotoxicity, apoptosis-inducing activity, antibacterial efficacy, and its effect on DNA topoisomerase II.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of this compound and related compounds.
Table 1: Anticancer Activity of Kinamycins
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | K562 (Human erythroleukemic) | Cell Growth Inhibition | 0.2 µM | [1] |
| Kinamycin A | K562 (Human erythroleukemic) | Cell Growth Inhibition | 0.3 µM | [1] |
| This compound | Purified human DNA topoisomerase IIα | Catalytic Inhibition | 9 - 108 µM | [1] |
| Kinamycin A | Purified human DNA topoisomerase IIα | Catalytic Inhibition | 8 - 66 µM | [1] |
*The IC50 for topoisomerase IIα inhibition by Kinamycins A and C is dependent on the concentration of dithiothreitol (DTT) in the assay mixture.[1]
Table 2: Antibacterial Activity of Related Aminoglycosides against Gram-Positive Bacteria
| Antibiotic | Bacterial Strain | Assay | MIC Value | Citation |
| Kanamycin | Staphylococcus aureus | Broth Microdilution | 3.5 mg/L | [2][3] |
| Kanamycin | Bacillus subtilis | Not Specified | Sensitive (No specific MIC provided) | [4][5] |
Experimental Protocols
Anticancer Bioactivity Assays
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Human cancer cell lines (e.g., K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This assay measures the ability of this compound to inhibit the catalytic activity of DNA topoisomerase IIα, which decatenates (unlinks) kinetoplast DNA (kDNA).
Materials:
-
This compound
-
Purified human DNA topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
ATP solution
-
Stop solution/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:
-
2 µL of 10X Topoisomerase II Assay Buffer
-
2 µL of ATP solution (10 mM)
-
200 ng of kDNA
-
Varying concentrations of this compound (or vehicle control)
-
Purified topoisomerase IIα enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
The samples can be treated with a proteinase K solution to remove the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band.
-
Decatenated minicircles will migrate as lower molecular weight bands.
-
The inhibition of topoisomerase II activity is indicated by the persistence of the high molecular weight catenated kDNA band.
-
Antibacterial Bioactivity Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
Signaling Pathways
This compound is known to induce a rapid apoptotic response in K562 cells.[1][7] While the precise signaling cascade initiated by this compound is still under investigation, it is understood to differ from many established anticancer agents.[1][7] The apoptotic process generally involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic tolerance in environmentally stressed Bacillus subtilis: physical barriers and induction of a viable but nonculturable state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
- 7. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Kinamycin C Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Kinamycin C fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for producing this compound?
While a highly specific, optimized medium for every strain of Streptomyces murayamaensis may vary, a good starting point is a complex medium rich in carbohydrates and amino acids. Many Streptomyces species thrive on media containing glucose, yeast extract, and peptone. A general-purpose fermentation medium for Streptomyces can be adapted for this compound production.
Q2: What are the optimal physical parameters (pH, temperature, aeration) for this compound fermentation?
Optimal conditions are strain-specific and should be determined empirically. However, for most Streptomyces species, the following ranges are a good starting point for optimization:
-
Temperature: 26-30°C. Growth may occur at a wider range, but secondary metabolite production is often more sensitive to temperature fluctuations.
-
pH: Initial pH of the medium should be adjusted to around 7.0. The pH will likely change during fermentation, and monitoring this change can provide insights into the metabolic state of the culture.
-
Aeration: Good aeration is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics. In shake flask cultures, this can be achieved by using baffled flasks and a vigorous shaking speed (e.g., 200-250 rpm). In a bioreactor, maintaining a dissolved oxygen (DO) level of at least 20% is a common target.
Q3: When is this compound typically produced during fermentation?
This compound is a secondary metabolite, meaning its production is generally not associated with the rapid growth phase (log phase) of the bacteria. Instead, production often commences during the late logarithmic or stationary phase, when nutrient limitation or other stress factors trigger the expression of the biosynthetic gene cluster.[1]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A reversed-phase C18 column is typically used with a suitable mobile phase, such as a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection is often performed using a UV detector, as this compound has a chromophore that absorbs in the UV-Vis region. Mass spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[2][3][4][5][6]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yield.
Problem 1: Poor or No Growth of Streptomyces murayamaensis
Possible Causes & Solutions
| Cause | Recommended Action |
| Inoculum Quality | Ensure the inoculum is from a fresh, healthy, and pure culture. Use a standardized inoculum size and age. |
| Medium Composition | Verify the correct preparation of the fermentation medium. Consider if a key nutrient is missing or inhibitory. |
| Physical Parameters | Check and calibrate the incubator/bioreactor for correct temperature, pH, and aeration/agitation. |
| Contamination | Examine the culture microscopically and by plating on agar to check for contamination by other bacteria or fungi. |
Problem 2: Good Growth but Low or No this compound Production
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Fermentation Conditions | Perform optimization experiments for pH, temperature, and aeration. These parameters can significantly impact secondary metabolism without severely affecting growth. |
| Nutrient Limitation or Repression | Certain nutrients, like rapidly metabolized carbon sources (e.g., glucose) or high levels of phosphate, can repress antibiotic production. Try different carbon and nitrogen sources or use fed-batch strategies to control nutrient levels. |
| Incorrect Harvest Time | Sample the fermentation at different time points to determine the optimal harvest time for this compound production, which is typically in the stationary phase. |
| Strain Instability | Streptomyces strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. Return to an earlier, high-producing stock culture. |
| Precursor Limitation | The biosynthesis of this compound requires specific precursors derived from primary metabolism. Ensure the medium provides the necessary building blocks.[7] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol is a straightforward method to screen the impact of individual parameters on this compound yield.
-
Baseline Experiment: Set up a fermentation using your standard conditions. This will be your control.
-
Vary a Single Parameter: Set up a series of fermentations where you vary one parameter (e.g., temperature) while keeping all other parameters constant. For example, you could test temperatures of 24°C, 26°C, 28°C, 30°C, and 32°C.
-
Analyze Yield: At the end of the fermentation, measure the biomass and this compound concentration for each condition.
-
Identify Optimum: The condition that gives the highest this compound yield is the optimum for that parameter.
-
Repeat for Other Parameters: Repeat steps 2-4 for other parameters like pH, carbon source concentration, and nitrogen source concentration.
-
Validation: Once you have identified the optimal level for each parameter, run a final fermentation with all the optimized parameters to confirm the improved yield.
Protocol 2: Quantification of this compound using HPLC (Illustrative Example)
This is a general protocol and may require optimization for your specific equipment and fermentation matrix.
-
Sample Preparation:
-
Take a 1 mL sample of your fermentation broth.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic phase and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 500 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of a this compound standard.
-
-
Quantification:
-
Prepare a standard curve using a pure standard of this compound at known concentrations.
-
Integrate the peak area of this compound in your samples and use the standard curve to determine the concentration.
-
Visualizations
This compound Biosynthetic Pathway (Simplified)
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and several tailoring enzymes. The core structure is assembled from acetate and malonate units.
Caption: Simplified biosynthetic pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and solve issues with low product yield.
Caption: A systematic workflow for troubleshooting low this compound yield.
Factors Affecting Secondary Metabolite Production
This diagram illustrates the interconnected factors that influence the production of secondary metabolites like this compound in Streptomyces.
Caption: Key factors influencing this compound production.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Kanamycin by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. Determination of Kanamycin by High Performance Liquid Chromatography [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Kinamycin C Cytotoxicity Experiments
Welcome to the technical support center for Kinamycin C cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its cytotoxic effects through a multi-faceted approach. It is known to induce a rapid apoptotic response in cancer cells.[1][2] This process is linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. Furthermore, this compound and its analogues inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks.[3] The presence of a unique diazo group in its structure is also believed to play a key role in its biological activity.[1][2]
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments. It is important to use anhydrous DMSO to avoid degradation of the compound. For final working concentrations in cell culture, the DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should this compound stock solutions be stored?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Protect the stock solution from light.
Q4: Which cell lines are suitable for this compound cytotoxicity experiments?
A4: this compound has shown potent cytotoxic effects against various cancer cell lines. Commonly used and responsive cell lines include the human leukemia cell line K562 and Chinese hamster ovary (CHO) cells.[1][2] The choice of cell line will ultimately depend on the specific research question and cancer type being investigated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | 1. Incorrect concentration range: The concentrations of this compound used may be too low to induce a cytotoxic effect in the chosen cell line. 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or handling. 3. Cell line resistance: The selected cell line may be inherently resistant to this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific cell line. 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C and protection from light. 3. Consider using a different cell line known to be sensitive to this compound, such as K562, or investigate the mechanisms of resistance in your current cell line. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium | 1. Low solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations. 2. Interaction with media components: Components of the culture medium, such as serum proteins, may interact with this compound and cause it to precipitate. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Prepare intermediate dilutions of the this compound stock in serum-free media before adding to the wells. 2. Observe the wells under a microscope after adding this compound to check for precipitation. If precipitation occurs, consider reducing the final concentration or testing different serum concentrations in your media. |
| High background signal in colorimetric assays (e.g., MTT) | 1. Contamination: Bacterial or fungal contamination can lead to high background absorbance. 2. Interaction with assay reagents: this compound, as a colored compound, may interfere with the absorbance reading. The diazo group could also potentially react with the MTT reagent. | 1. Regularly check cell cultures for contamination. Maintain aseptic techniques throughout the experiment. 2. Include a "compound only" control (this compound in media without cells) to measure the intrinsic absorbance of the compound at the assay wavelength. Subtract this background absorbance from your experimental readings. |
Data Presentation
Table 1: Reported IC50 Values of this compound and its Analogue Kinamycin F in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | ~0.37 | 72 hours | [3] |
| Kinamycin F | K562 | Chronic Myelogenous Leukemia | 0.33 | 72 hours | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (serum-free or low-serum medium is recommended for the assay)
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant in the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Kanamycin | Aminoglycoside antibiotic | Antibacterial | TargetMol [targetmol.com]
Overcoming solubility issues with Kinamycin C in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Kinamycin C in aqueous buffers.
Troubleshooting Guide: Overcoming this compound Precipitation
Researchers working with this compound often face challenges with its low solubility in aqueous solutions, leading to precipitation during experimental setup. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms when my this compound stock solution is diluted in aqueous buffer.
This is the most common issue encountered with this compound. The underlying cause is the compound's hydrophobic nature, making it poorly soluble in water-based media. Follow these steps to address the problem:
Step 1: Initial Stock Solution Preparation
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious as the thermal stability of this compound has not been extensively studied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Dilution into Aqueous Buffer
-
Critical Step: The method of dilution is crucial to prevent precipitation.
-
Recommended Protocol:
-
Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (usually 37°C).
-
Add the required volume of the this compound DMSO stock solution directly to the pre-warmed buffer. Crucially, the final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.
-
Immediately mix the solution thoroughly by vortexing or gentle inversion to ensure rapid and uniform dispersion of the compound. Do not allow the concentrated DMSO stock to sit in one spot in the aqueous buffer before mixing.
-
Step 3: If Precipitation Persists
If you still observe precipitation after following the recommended dilution protocol, consider the following advanced strategies. Note that these methods may require optimization and validation for your specific application.
-
Co-solvents: The use of a water-miscible organic solvent in your final aqueous solution can increase the solubility of hydrophobic compounds.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
The following table summarizes these advanced solubilization strategies.
| Strategy | Description | Potential Advantages | Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer. | Simple to implement. | The co-solvent may affect the biological system being studied. Requires careful optimization of the co-solvent concentration. |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, which can increase solubility. | Can be highly effective if the compound has ionizable functional groups. | The required pH may not be compatible with the experimental system (e.g., cell viability). The stability of this compound at different pH values is unknown. |
| Surfactants | Incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68). | Can significantly increase solubility at low concentrations. | Surfactants can have their own biological effects and may interfere with certain assays. |
| Cyclodextrins | Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes. | Can effectively increase solubility without altering the compound's structure. | The complexation efficiency depends on the specific cyclodextrin and the compound. May require significant formulation development. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the molecular weight of your batch of this compound (C₂₄H₂₀N₂O₁₀, MW: 496.43 g/mol ).
-
Calculate the mass of this compound required to make your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 4.96 mg of this compound.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. A clear, colored solution should be obtained.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Based on available data from suppliers and its use in research, high-purity, anhydrous DMSO is the recommended solvent for making stock solutions of this compound.
Q2: My this compound precipitated out of my cell culture medium. What should I do?
Precipitation upon dilution in aqueous media is a common problem. To avoid this, ensure that the final concentration of DMSO in your medium is as low as possible (ideally below 0.1% for sensitive cells, and not exceeding 0.5% for most cell lines). When diluting your DMSO stock, add it to pre-warmed media and mix immediately and thoroughly. If precipitation persists, you may need to lower the final concentration of this compound or explore the advanced solubilization strategies outlined in the troubleshooting guide.
Q3: What is the maximum concentration of this compound I can achieve in an aqueous buffer?
There is no readily available quantitative data on the maximum aqueous solubility of this compound. It is considered to be poorly soluble in water. The achievable concentration in aqueous buffers will be very low and will likely depend on the specific buffer composition, pH, and temperature. For most applications, using a DMSO stock solution and diluting it into the aqueous buffer is the most practical approach.
Q4: How should I store my this compound?
Solid this compound should be stored at -20°C, protected from light. Stock solutions in DMSO should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.
Q5: Is this compound stable in solution?
The stability of this compound in solution has not been extensively characterized in publicly available literature. As a general precaution for diazo-containing compounds, it is advisable to protect solutions from light and extreme pH conditions. Prepare fresh dilutions from your frozen stock for each experiment.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for handling this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Preventing degradation of Kinamycin C during storage and handling.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Kinamycin C to minimize degradation and ensure experimental reproducibility. Due to limited publicly available stability data for this compound, some recommendations are based on general best practices for handling complex organic molecules and potent anticancer compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. 3. Use Appropriate Solvents: Dissolve this compound in a suitable, high-purity solvent as recommended by the supplier. Dimethyl sulfoxide (DMSO) has been used in cytotoxicity studies.[1] 4. Perform a Purity Check: If degradation is suspected, consider analytical methods like HPLC to assess the purity of the stock. |
| Visible changes in the appearance of the solid compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Discard and Reorder: Do not use the compound if its physical appearance has changed. 2. Ensure Proper Storage: Store in a tightly sealed container in a desiccator to protect from moisture. |
| Precipitation in stock solution upon storage. | Poor solubility or degradation product formation. | 1. Gently Warm and Sonicate: Try gently warming the solution and sonicating to redissolve the precipitate. 2. Filter the Solution: If precipitation persists, it may indicate degradation. Consider filtering the solution through a 0.22 µm filter, but be aware that this may alter the concentration. 3. Prepare Fresh Solution: The most reliable approach is to discard the solution and prepare a fresh one. |
Frequently Asked Questions (FAQs)
Storage and Stability
-
What are the recommended storage conditions for solid this compound? For long-term storage, it is recommended to store solid this compound at -20°C, protected from light and moisture. One supplier suggests that the product may be shipped at room temperature in the continental US, but that storage conditions may vary elsewhere and users should refer to the Certificate of Analysis.[2]
-
How should I store this compound solutions? It is best practice to prepare this compound solutions fresh for each use. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping containers in foil.
-
What is the shelf-life of this compound? Specific shelf-life data for this compound is not readily available. It is crucial to refer to the manufacturer's Certificate of Analysis for any provided expiration or retest dates.
-
Is this compound sensitive to light? While specific photostability data for this compound is limited, many complex organic molecules are light-sensitive. Therefore, it is recommended to protect both solid this compound and its solutions from light exposure.
-
Is this compound sensitive to temperature fluctuations? Yes, like many complex molecules, this compound is likely sensitive to high temperatures, which can accelerate degradation. Avoid repeated freeze-thaw cycles of solutions.
-
What is the pH stability of this compound? There is no specific information available regarding the pH stability of this compound. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise. Buffering the solution may be necessary, but compatibility of the buffer with this compound should be verified.
Handling and Preparation
-
What is a suitable solvent for dissolving this compound? Dimethyl sulfoxide (DMSO) has been successfully used to dissolve this compound for in vitro studies.[1] When preparing stock solutions, use high-purity, anhydrous grade solvents.
-
What personal protective equipment (PPE) should I use when handling this compound? this compound is a potent anticancer agent and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet.[2][3][4] Appropriate PPE includes:
-
Safety goggles
-
Lab coat
-
Chemically resistant gloves
-
-
How should I dispose of this compound waste? Dispose of all waste containing this compound (e.g., unused solutions, contaminated labware) as hazardous chemical waste according to your institution's and local regulations.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is a general guideline. Always refer to the manufacturer's instructions for specific details.
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, amber glass vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: Workflow for handling this compound.
Caption: Factors potentially causing degradation.
References
- 1. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Kinamycin C bioassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kinamycin C. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a bacterial metabolite known for its potent antiproliferative and anticancer activities.[1][2] Its structure contains a highly unusual and reactive diazo group.[1][2] While it is a known inhibitor of the catalytic activity of DNA topoisomerase IIα, it does not function as a topoisomerase II "poison" (i.e., it does not stabilize the enzyme-DNA cleavage complex).[1][2] Notably, its cytotoxic effects do not always correlate with its level of topoisomerase IIα inhibition, suggesting that its primary mechanism of cell killing may involve other cellular targets.[1][2] this compound has been shown to induce a rapid apoptotic response in cell lines like K562.[1][2]
Q2: What is the significance of the diazo group in this compound's activity?
A2: The diazo group is a unique and potentially reactive functional group that is considered critical to the bioactivity of the kinamycin family.[1][2] It is believed to be involved in the compound's interaction with cellular targets. Evidence suggests that this compound may target critical protein sulfhydryl groups, possibly through a reaction involving an activated, electrophilic diazo group or its quinone structure.[1][2]
Q3: Is this compound a typical topoisomerase II inhibitor?
A3: No, this compound is not a typical topoisomerase II inhibitor. It is classified as a catalytic inhibitor, meaning it interferes with the enzyme's ability to relax supercoiled DNA.[1][2] This is distinct from topoisomerase II "poisons" like etoposide or doxorubicin, which trap the enzyme in a covalent complex with DNA, leading to double-strand breaks.[3] The fact that this compound does not act as a poison is a key reason why its catalytic inhibitory activity may not directly correlate with its cytotoxicity.[1][2]
Q4: How does compound stability affect this compound experiments?
A4: While specific degradation pathways for this compound are not extensively detailed in the provided results, general principles for handling potent natural products apply. Compounds with reactive functional groups can be sensitive to light, temperature, and pH. To ensure reproducibility, it is crucial to prepare fresh solutions, protect them from light, and store aliquots at or below -20°C. Any observed loss of activity over time or between experiments could be attributable to compound degradation.
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during this compound bioassays.
Guide 1: Discrepancy Between Topoisomerase II Inhibition and Cytotoxicity
Question: My in vitro topoisomerase II decatenation assay shows potent inhibition by this compound, but my cell viability assay (e.g., MTT, Neutral Red) shows much weaker or no corresponding cytotoxic effect in the same concentration range. Why is this happening?
Possible Causes and Recommended Actions:
-
Cause 1: Primary Cytotoxic Mechanism is Independent of Topoisomerase IIα.
-
Explanation: This is a documented characteristic of kinamycins.[1][2] The potent cell-killing effect is likely due to interactions with other, as-yet-unidentified cellular targets. The inhibition of topoisomerase IIα is a measurable bioactivity but may not be the primary driver of apoptosis or cell death.
-
Recommended Action: Shift the experimental focus. Instead of optimizing for topoisomerase II inhibition, perform broader mechanism-of-action studies. Use apoptosis assays (e.g., Annexin V/PI staining, caspase activation) to confirm an apoptotic response.[1][2]
-
-
Cause 2: Interaction with Intracellular Reducing Agents.
-
Explanation: this compound's activity can be neutralized by sulfhydryl-containing molecules. Pre-treatment of this compound with dithiothreitol (DTT) or glutathione (GSH) has been shown to significantly decrease its cytotoxic activity.[4] High intracellular GSH levels in a particular cell line could therefore confer resistance to the cytotoxic effects of this compound, even if the compound can still inhibit isolated topoisomerase IIα in a cell-free assay.
-
Recommended Action: Perform a co-treatment experiment. Pre-incubate this compound with DTT or N-acetylcysteine (a GSH precursor) before adding it to the cells in your viability assay. A significant increase in the IC50 value would support this mechanism.
-
-
Cause 3: Cell Line Specific Factors.
-
Explanation: Differences in membrane permeability, drug efflux pump expression (e.g., P-glycoprotein), or metabolic pathways can lead to varied responses between cell lines.
-
Recommended Action: Test this compound across a panel of diverse cancer cell lines. If the discrepancy persists across multiple lines, it reinforces that the primary cytotoxic mechanism is likely independent of topoisomerase IIα.
-
Visual Guide: Interpreting the Discrepancy
Caption: Logical model of this compound's disconnected bioactivities.
Guide 2: High Variability and Poor Reproducibility
Question: I'm seeing significant well-to-well or day-to-day variability in my this compound bioassay results. What could be the cause?
Possible Causes and Recommended Actions:
-
Cause 1: Compound Degradation.
-
Explanation: As a complex natural product, this compound may be unstable in solution, especially when exposed to light, high temperatures, or non-optimal pH levels in the culture medium over long incubation periods (e.g., > 24 hours).
-
Recommended Action:
-
Aliquot: Store this compound as frozen, single-use aliquots in a suitable solvent like DMSO.
-
Fresh Solutions: Prepare final dilutions in media immediately before adding to cells.
-
Protect from Light: Work with the compound in subdued light and use foil-wrapped tubes or plates where possible.
-
Time-Course Experiment: Run a time-course viability assay (e.g., 24h, 48h, 72h). If the effect diminishes unexpectedly at later time points, it may indicate compound degradation in the culture medium.
-
-
-
Cause 2: Interaction with Media Components.
-
Explanation: Components in fetal bovine serum (FBS) or the culture medium itself (e.g., sulfhydryl-containing molecules like cysteine) could potentially react with and inactivate this compound.
-
Recommended Action: Perform a control experiment where this compound is pre-incubated in complete culture medium at 37°C for several hours before being added to the cells. Compare the results to an experiment where the compound is added to cells immediately after dilution. A loss of potency in the pre-incubated sample suggests an interaction with media components.
-
-
Cause 3: Inconsistent Cell Health or Density.
-
Explanation: The physiological state of the cells can dramatically impact their response to a cytotoxic agent. Cells that are overgrown, senescent, or seeded at inconsistent densities will yield variable results.
-
Recommended Action: Adhere to strict cell culture protocols. Ensure cells are in the logarithmic growth phase, use a consistent passage number, and verify cell counts and viability before seeding each experiment.
-
Visual Guide: Troubleshooting Workflow
References
- 1. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Purification of Kinamycin C Extracts
Welcome to the technical support center for the purification of Kinamycin C extracts. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of isolating high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and purification of this compound from fermentation broths.
FAQ 1: My initial chloroform/ethyl acetate extract is a complex mixture. How can I efficiently separate this compound from other kinamycin analogs (A, B, D)?
The primary and most effective method for separating the closely related kinamycin analogs is silica gel column chromatography.[1] The different number and position of acetyl groups on each analog alter their polarity, allowing for separation on a silica stationary phase.[2]
Troubleshooting Steps:
-
Issue: Poor Resolution between Kinamycin Analogs.
-
Solution 1: Optimize the Solvent System. A shallow, stepwise, or linear gradient of increasing polarity is crucial. Start with a non-polar solvent like chloroform and gradually introduce a more polar solvent like methanol. A common starting point is 100% chloroform, gradually increasing the methanol percentage (e.g., to 1-2%).[3][4][5] Fine-tuning the gradient is key to resolving compounds with similar retention factors.
-
Solution 2: Check Column Packing and Loading. Ensure the silica gel column is packed uniformly to avoid channeling. The crude extract should be adsorbed onto a small amount of silica gel before being dry-loaded onto the column; this typically results in sharper bands and better separation than liquid-loading a large volume.
-
Solution 3: Use High-Performance Flash Chromatography (HPFC). If available, HPFC systems with smaller, more uniform silica particles provide superior resolution compared to traditional gravity columns.
-
-
Issue: Co-elution with Other Fermentation Byproducts.
-
Solution: Consider a multi-step purification approach. An initial pass through a silica gel column can remove the bulk of unrelated impurities. Fractions enriched with the kinamycin mixture can then be combined, concentrated, and subjected to a second, more refined chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or a different normal-phase column.
-
FAQ 2: I'm observing significant loss of my target compound during purification. Is this compound unstable?
This compound contains a diazo group, which is typically highly reactive. However, kinamycins are reported to be unusually stable under certain acidic conditions.[3] Degradation is more likely to be an issue under other conditions. While specific stability data for this compound is limited, general best practices for handling antibiotics should be followed to minimize degradation.
Troubleshooting Steps:
-
Issue: Potential Degradation During Extraction/Concentration.
-
Solution 1: Avoid High Temperatures. When evaporating solvents from your extracts or fractions, use a rotary evaporator at a reduced temperature (e.g., ≤ 40°C) to prevent thermal degradation.
-
Solution 2: Protect from Light. Diazo compounds can be light-sensitive. Protect your samples from direct light by using amber glass vials or wrapping containers in aluminum foil, especially during long processing or storage times.
-
Solution 3: Maintain Appropriate pH. While stable in some acidic conditions, the stability of this compound across a broad pH range is not well-documented.[3] It is advisable to work with neutral or mildly acidic conditions during extraction and to avoid strong bases unless required for a specific step, after which neutralization should occur promptly. For long-term storage, consider a lyophilized powder stored at low temperatures.[6]
-
-
Issue: Low Recovery from Chromatography Columns.
-
Solution: Irreversible adsorption to the stationary phase can be an issue. Ensure the crude extract is properly pre-treated (e.g., filtered) to remove particulate matter that can clog the column. If using silica gel, deactivation by adding a small percentage of water or triethylamine to the solvent system can sometimes mitigate aggressive adsorption of polar compounds.
-
FAQ 3: How can I accurately assess the purity of my this compound fractions?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound and quantifying the presence of impurities.[6][7]
Troubleshooting Steps:
-
Issue: Poor Peak Shape or Resolution in HPLC Analysis.
-
Solution 1: Select the Right Column. A reverse-phase C18 column is commonly used for analyzing aminoglycosides and other antibiotics and can be effective for kinamycins.[8]
-
Solution 2: Optimize Mobile Phase. A mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is typical. The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. Modifiers like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape.[5]
-
Solution 3: Use a Suitable Detector. As kinamycins are colored compounds, a UV-Vis detector is appropriate. Analyze the UV-Vis spectrum of your purified compound to determine the optimal wavelength for detection to maximize sensitivity and minimize interference from impurities.
-
Experimental Protocols
Protocol 1: Extraction and Chromatographic Purification of this compound
This protocol is a generalized procedure based on methods for isolating kinamycins and related natural products from Streptomyces fermentation broths.[1][3][4]
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant multiple times with an equal volume of chloroform or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo at ≤ 40°C to yield the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (e.g., 100-200 mesh) in 100% chloroform and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel.
-
Carefully layer the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with 100% chloroform.
-
Gradually increase the solvent polarity by introducing methanol in a stepwise gradient. The following is a representative gradient that must be optimized for your specific extract:
-
Chloroform:Methanol (100:0, v/v)
-
Chloroform:Methanol (99:1, v/v)
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (96:4, v/v)
-
Continue with further stepwise increases as needed.
-
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine fractions containing pure this compound and concentrate in vacuo.
-
Data Presentation
Effective purification requires careful tracking of yield and purity. The following table illustrates how to present quantitative data from a typical two-step purification process. Note: These values are illustrative examples and will vary based on fermentation yield and purification efficiency.
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Recovery of this compound (%) | Key Impurities Present |
| Crude Chloroform Extract | 1500 | ~15% | 100% | Kinamycin A, D; Precursors; Media Components |
| Silica Gel Pool 1 | 450 | ~60% | 90% | Kinamycin A, D |
| Silica Gel Pool 2 (Pure) | 200 | >95% | 80% | Trace Kinamycin A |
Visualized Workflows and Concepts
General Purification Workflow
The following diagram outlines the logical flow from fermentation to a purified this compound product.
Caption: General workflow for this compound purification.
Troubleshooting Logic for Poor Chromatographic Resolution
This diagram illustrates the decision-making process when encountering poor separation during column chromatography.
Caption: Troubleshooting poor chromatographic resolution.
References
- 1. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antibiotic, kinamycin: fermentation, isolation, purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110218244B - Compound ilamycin F and its application - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Addressing batch-to-batch variability of Kinamycin C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kinamycin C. Our goal is to help you address potential issues, particularly batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bacterial metabolite produced by species of Streptomyces.[1][2][3] It belongs to the kinamycin family of antibiotics, which are known for their potent anticancer properties.[4][5][6] A key structural feature of this compound is a highly unusual and reactive diazo group, which is crucial for its biological activity.[4][5] Its primary mechanism of action involves the induction of a rapid apoptotic response in cancer cells.[4][5][6] While the exact cellular targets are still under investigation, it is known to inhibit the catalytic activity of DNA topoisomerase IIα, although it does not act as a topoisomerase II poison.[4][5] It is suggested that this compound may target critical protein sulfhydryl groups.[4][5]
Q2: We are observing significant differences in the efficacy of different batches of this compound. What could be the cause?
Batch-to-batch variability of natural products like this compound can stem from several factors related to its production and handling:
-
Purity and Composition: Commercial preparations of kinamycins can be mixtures of different variants (A, B, C, D, etc.), each with potentially different bioactivities.[1][7][8] The relative amounts of these variants can differ between batches.
-
Degradation: this compound is sensitive to factors like pH, light, and temperature. Improper storage and handling can lead to degradation of the active compound.
-
Solvent Effects: The choice of solvent for reconstitution and dilution can impact the stability and delivery of the compound to your experimental system.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the stability and activity of this compound, we recommend the following:
-
Storage of Solid Compound: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid prolonged storage of dilute solutions.
-
Light Protection: this compound is light-sensitive. Protect all solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the recommended quality control (QC) checks I can perform on a new batch of this compound?
To ensure the quality and consistency of a new batch of this compound, we recommend the following QC checks:
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and to identify the presence of different kinamycin variants or degradation products.
-
Identity Confirmation by Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of this compound, verifying its identity.
-
Potency Assay: Perform a dose-response experiment using a well-characterized and sensitive cancer cell line (e.g., K562 cells) to determine the IC50 value. Compare this value to previous batches to assess biological activity.
Troubleshooting Guide
Issue 1: Reduced or no biological activity of this compound in our assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Verify that the compound has been stored correctly (protected from light, at the recommended temperature).- Prepare a fresh working solution from a new aliquot of the stock solution.- If the problem persists, consider analyzing the compound's integrity using HPLC. |
| Incorrect Concentration | - Double-check all calculations for the preparation of stock and working solutions.- If possible, verify the concentration of the stock solution using UV-Vis spectrophotometry or HPLC with a standard curve. |
| Assay-specific Issues | - Ensure the health and passage number of the cell line being used.- Include positive and negative controls in your experiment to validate the assay performance. |
Issue 2: Inconsistent results between experiments using the same batch of this compound.
| Possible Cause | Troubleshooting Step |
| Instability of Working Solutions | - Prepare fresh working solutions for each experiment. Do not store and reuse dilute solutions. |
| Experimental Variability | - Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.- Ensure consistent solvent concentrations across all experimental conditions. |
| Freeze-Thaw Cycles | - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Data Presentation
Table 1: Properties of Different Kinamycin Variants
| Kinamycin Variant | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences | Relative Antimicrobial Activity |
| Kinamycin A | C24H22N2O10 | 498.44 | Different acetylation pattern compared to C | Higher than C |
| Kinamycin B | C22H18N2O8 | 454.39 | Fewer acetyl groups | Highest |
| This compound | C24H20N2O10 | 496.43 | Specific acetylation pattern | Lowest |
| Kinamycin D | C22H20N2O9 | 472.41 | Different acetylation pattern | Higher than A |
Note: The relative antimicrobial activity can vary depending on the bacterial species tested.[8]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 365 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of this compound. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: In Vitro Potency Assay using a Cancer Cell Line
-
Cell Seeding:
-
Seed a sensitive cancer cell line (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound treatment).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assay:
-
Measure cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for quality control of a new this compound batch.
References
- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 2. Characterization and Manipulation of the Pathway-Specific Late Regulator AlpW Reveals Streptomyces ambofaciens as a New Producer of Kinamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
Refining dosage and incubation times for Kinamycin C cell culture studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kinamycin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a bacterial metabolite that exhibits potent anticancer properties. Its mechanism of action is not fully elucidated, but it is known to induce a rapid apoptotic response in some cancer cell lines, such as K562 cells.[1] It also functions as an inhibitor of DNA topoisomerase IIα's catalytic decatenation activity, though it is not a topoisomerase II poison.[1] Evidence suggests that this compound may target critical protein sulfhydryl groups.[1] Its cellular target is believed to be different from that of many other established anticancer compounds.[1]
Q2: What are typical starting concentrations and incubation times for this compound in cell culture?
Precise optimal concentrations and incubation times are highly cell-line dependent and should be determined empirically through dose-response and time-course experiments. However, based on existing research, this compound has been shown to have potent cell growth inhibitory effects even with short incubation periods.[1]
Data Presentation: Recommended Starting Concentrations and Incubation Times for Initial Experiments
| Cell Line Example | Concentration Range (nM) | Incubation Time (hours) | Observed Effect | Reference |
| K562 | 10 - 500 | 4 - 24 | Rapid apoptosis induction | [1] |
| CHO | 10 - 500 | 24 - 72 | Cell growth inhibition, G1/S phase block | [1] |
Q3: How should I prepare and store this compound?
For cell culture experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known effects of this compound on the cell cycle?
This compound has been observed to cause a G1/S phase block in the cell cycle in synchronized Chinese hamster ovary (CHO) cells.[1] This indicates that it interferes with the cell's ability to transition from the G1 phase (growth) to the S phase (DNA synthesis).
Troubleshooting Guides
Problem 1: High level of cell death observed even at low concentrations.
-
Possible Cause: The cell line being used is highly sensitive to this compound.
-
Solution:
-
Perform a dose-response experiment with a wider and lower range of concentrations to determine the IC50 value for your specific cell line.
-
Reduce the incubation time. This compound can induce rapid apoptosis in sensitive cell lines.[1]
-
Ensure accurate dilution of the stock solution.
-
Problem 2: Inconsistent or not reproducible results.
-
Possible Cause 1: Degradation of this compound.
-
Solution:
-
Prepare fresh dilutions from a frozen stock aliquot for each experiment.
-
Protect this compound solutions from light.
-
-
Possible Cause 2: Variability in cell health or density.
-
Solution:
-
Use cells that are in the exponential growth phase.
-
Ensure consistent cell seeding density across all wells and experiments.
-
Regularly check for and treat any mycoplasma contamination.
-
Problem 3: No significant effect observed at expected concentrations.
-
Possible Cause 1: The cell line is resistant to this compound.
-
Solution:
-
Increase the concentration range and/or incubation time.
-
Consider using a different cell line that is known to be sensitive to topoisomerase II inhibitors or apoptosis-inducing agents.
-
-
Possible Cause 2: Inactivation of this compound.
-
Solution:
-
Pre-treatment with dithiothreitol (DTT) has been shown to protect topoisomerase IIα activity from this compound, suggesting that reducing agents in the culture medium could potentially inactivate the compound.[1] Evaluate the components of your culture medium for substances that could interfere with this compound activity.
-
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTS Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on an adherent cell line.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of your this compound stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired incubation time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Approximately 4 hours before the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Known cellular effects of this compound.
References
Kinamycin C DNA Cleavage Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Kinamycin C in DNA cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of DNA cleavage?
This compound is a bacterial metabolite belonging to the kinamycin family of antibiotics, which are known for their potent antibacterial and antitumor properties.[1][2] These compounds are distinguished by a highly unusual and reactive diazo group, which is believed to be crucial for their biological activity.[3][4] While the exact mechanism of DNA cleavage is not fully elucidated, evidence suggests it does not act as a simple DNA intercalator or cross-linking agent.[3] Instead, potential mechanisms include:
-
Topoisomerase II Inhibition: this compound can inhibit the catalytic decatenation activity of DNA topoisomerase IIα. However, it is not considered a topoisomerase II "poison" in the traditional sense, as it doesn't stabilize the enzyme-DNA cleavage complex.[3]
-
Redox Cycling and Oxidative Damage: The quinone structure of kinamycins suggests they may undergo redox cycling, leading to the generation of reactive oxygen species (ROS) like hydroxyl radicals.[5][6] These ROS can then induce single-strand or double-strand breaks in the DNA backbone.[5][7] This process may be facilitated by the presence of reducing agents or metal ions.[8]
-
Alkylation: The activated diazo group is a potential electrophile that could alkylate DNA bases, leading to instability and strand scission.
Q2: What are the expected results of a successful DNA cleavage assay with this compound?
A successful assay, typically analyzed using agarose gel electrophoresis, will show the conversion of supercoiled (SC) plasmid DNA into other forms.
-
Open Circular (OC) DNA: A single-strand break (nick) in the supercoiled plasmid will cause it to relax into an open circular form, which migrates more slowly on the gel.
-
Linear (L) DNA: A double-strand break will linearize the plasmid, resulting in a band that migrates between the SC and OC forms. The amount of OC and L DNA should increase in a dose-dependent manner with the concentration of this compound.[9]
Q3: What essential controls should be included in a this compound DNA cleavage assay? To ensure the validity of your results, the following controls are critical:
-
DNA Only Control: Plasmid DNA incubated with the reaction buffer alone. This shows the initial state of the DNA (should be predominantly supercoiled) and confirms it is not spontaneously degrading under the experimental conditions.
-
Vehicle Control: DNA incubated with the solvent used to dissolve this compound (e.g., DMSO). This ensures the solvent itself is not causing DNA cleavage.
-
Positive Control (Optional but Recommended): A known DNA cleaving agent (e.g., Bleomycin or a restriction enzyme) can be used to confirm that the assay system (DNA, buffer, gel analysis) is working correctly.[10]
Q4: How should this compound be prepared and stored?
This compound is a complex natural product and should be handled with care to maintain its activity.
-
Storage: Store the solid compound protected from light at -20°C.
-
Solution Preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[10]
-
Storage of Solutions: Store stock solutions at -20°C, protected from light. For short-term use, refrigerated storage (2-8°C) may be acceptable, but stability should be verified.[11]
Troubleshooting Guide
Problem 1: No DNA Cleavage Observed
Question: My gel shows only the supercoiled DNA band, even at high concentrations of this compound. What went wrong?
This is a common issue indicating a failure in one or more components of the assay.
Table 1: Troubleshooting - No DNA Cleavage
| Possible Cause | Recommended Solution |
| Inactive this compound | Confirm the expiration date and ensure proper storage (-20°C, protected from light). Avoid multiple freeze-thaw cycles of stock solutions.[10] Prepare a fresh stock solution from solid compound. |
| Suboptimal Reaction Conditions | pH: Verify the pH of your reaction buffer. The activity of many DNA-modifying compounds is pH-sensitive. Incubation Time: Increase the incubation time. Some cleavage reactions require longer periods to show a significant effect. Temperature: Ensure the incubation is carried out at the optimal temperature (typically 37°C).[12] |
| Presence of Inhibitors | Ensure the DNA preparation is free of contaminants like EDTA, phenol, chloroform, or excessive salts, which can inhibit the reaction.[13] If necessary, re-purify your plasmid DNA. |
| Missing Co-factors | The cleavage activity of this compound may be dependent on co-factors. Consider adding a reducing agent (e.g., DTT, glutathione) or a metal ion (e.g., Cu(II), Fe(II)) to the reaction, as these can facilitate ROS production.[3][8] |
| Incorrect Assay Setup | Double-check all reagent concentrations and volumes. Ensure this compound was added to the reaction. |
// Nodes start [label="Start: No Cleavage Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Check this compound Integrity\n(Fresh stock? Stored properly?)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Verify Reaction Conditions\n(Buffer pH, Temp, Time)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_dna [label="Assess DNA Quality\n(Contaminants? EDTA?)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; add_cofactors [label="Consider Co-factors\n(Add reducing agent or metal ions?)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; resolve [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Problem Persists\n(Consult literature for specific\nthis compound requirements)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; check_reagent -> check_conditions [label="Reagent OK"]; check_conditions -> check_dna [label="Conditions OK"]; check_dna -> add_cofactors [label="DNA is pure"]; add_cofactors -> resolve [label="Cleavage observed"];
check_reagent -> resolve [label="New stock works"]; check_conditions -> resolve [label="Adjustments work"]; check_dna -> resolve [label="Clean DNA works"];
add_cofactors -> fail [label="Still no cleavage"]; } Caption: Troubleshooting logic for addressing a lack of DNA cleavage.
Problem 2: Incomplete or Weak DNA Cleavage
Question: I see a faint open circular band, but most of my DNA remains supercoiled. How can I improve the cleavage efficiency?
This suggests the reaction is occurring but is not optimal.
Table 2: Troubleshooting - Weak Cleavage
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration | Perform a dose-response experiment with a wider range of concentrations to find the optimal effective concentration. |
| Insufficient Incubation Time | Increase the incubation period. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can help determine the optimal reaction time. |
| Suboptimal Reagent Ratios | If using co-factors like metal ions or reducing agents, optimize their concentrations relative to both this compound and DNA. |
| High DNA Concentration | The concentration of this compound may be insufficient for the amount of DNA in the reaction. Try reducing the amount of plasmid DNA used per reaction (e.g., from 0.5 µg to 0.2 µg).[12] |
Problem 3: Unexpected Bands or Smearing on the Gel
Question: My gel lanes show smearing, or bands that don't correspond to supercoiled, open circular, or linear forms. What does this mean?
Smearing or unexpected bands can indicate several issues, from DNA degradation to artifacts of the analysis.
Table 3: Troubleshooting - Unexpected Gel Results
| Possible Cause | Recommended Solution |
| DNA Degradation | Smearing can indicate random, extensive DNA degradation. This might be caused by nuclease contamination in your DNA prep or reagents. Use sterile, nuclease-free water and tubes.[10] Consider re-purifying the DNA. |
| Gel-Shift Effect | This compound or other proteins (if present) might remain bound to the DNA after the reaction, causing the bands to migrate slower. This is known as a gel-shift.[14] Add SDS to the loading dye before loading the gel to help dissociate bound molecules.[15] |
| Excessive Cleavage | At very high concentrations or long incubation times, the plasmid may be cleaved into multiple smaller fragments, appearing as a smear or faint bands at the bottom of the gel. Analyze your dose-response or time-course samples to find the optimal conditions. |
| Poor Gel Quality | Ensure the agarose gel is properly prepared and polymerized. Inhomogeneous polymerization can cause bands to smear or run unevenly.[16] |
Experimental Protocols
Protocol 1: In Vitro Plasmid DNA Cleavage Assay
This protocol provides a general framework for assessing the DNA cleavage activity of this compound using supercoiled plasmid DNA (e.g., pBR322).
1. Reagents and Materials:
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL in TE buffer)
-
This compound (10 mM stock in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Nuclease-free water
-
Gel Loading Dye (6X)
-
Agarose
-
TBE or TAE Buffer
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe)
2. Experimental Procedure:
-
Prepare a master mix of the reaction buffer and plasmid DNA. For a 20 µL reaction, this might include 2 µL of 10X Reaction Buffer and 1 µL of plasmid DNA (0.5 µg).
-
Aliquot the master mix into individual microcentrifuge tubes.
-
Prepare serial dilutions of your this compound stock solution.
-
Add the desired volume of this compound or vehicle (DMSO) to each tube. Ensure the final concentration of DMSO is consistent across all samples and does not exceed 5% of the total reaction volume.
-
Gently mix and incubate the reactions at 37°C for a predetermined time (e.g., 1 hour).
-
Stop the reaction by adding 4 µL of 6X Gel Loading Dye.
-
Load the entire sample into the wells of a 1% agarose gel prepared with TBE or TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light or with a suitable gel imager.
3. Analysis:
-
Quantify the intensity of the supercoiled (SC), open circular (OC), and linear (L) DNA bands using gel analysis software (e.g., ImageJ).
-
Calculate the percentage of each DNA form relative to the total DNA in the lane.
-
Plot the percentage of cleaved DNA (OC + L) as a function of this compound concentration.
// Nodes prep [label="1. Prepare Reagents\n(DNA, Buffer, this compound dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Set Up Reactions\n(Add DNA, Buffer, and Drug to tubes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate\n(e.g., 37°C for 1 hour)", fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="4. Stop Reaction\n(Add Gel Loading Dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; run_gel [label="5. Agarose Gel Electrophoresis", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Visualize & Quantify Bands\n(SC, OC, L forms)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> incubate; incubate -> stop; stop -> run_gel; run_gel -> analyze; } Caption: A typical workflow for a this compound DNA cleavage experiment.
Data Presentation
Illustrative Data
The following table shows example data from a dose-response experiment, demonstrating how results can be structured for clear comparison.
Table 4: Example Results from this compound Titration Assay
| Sample | This compound (µM) | % Supercoiled (SC) | % Open Circular (OC) | % Linear (L) |
| 1. DNA Control | 0 | 95 | 5 | 0 |
| 2. Vehicle Control | 0 (DMSO) | 94 | 6 | 0 |
| 3. Test | 1 | 85 | 14 | 1 |
| 4. Test | 5 | 60 | 35 | 5 |
| 5. Test | 10 | 35 | 55 | 10 |
| 6. Test | 50 | 5 | 70 | 25 |
Note: Data are for illustrative purposes only.
// Nodes kinaC [label="this compound\n(Quinone)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cofactor [label="Reducing Agent\n(e.g., DTT) or Metal Ion (e.g., Cu+)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ros [label="Reactive Oxygen Species (ROS)\n(e.g., •OH)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna [label="Supercoiled DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; nicked_dna [label="Nicked (OC) DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; linear_dna [label="Linear (L) DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges kinaC -> ros [label="Redox Cycling"]; cofactor -> ros [style=dashed]; ros -> dna [label="Attacks DNA\nBackbone"]; dna -> nicked_dna [label="Single-Strand Break"]; nicked_dna -> linear_dna [label="Double-Strand Break"]; } Caption: A potential mechanism of this compound-induced DNA damage.
References
- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. pnas.org [pnas.org]
- 7. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-dependent reactivity of linear DNA to chemical cleavage by Cu(II):thiol combinations including cysteine or glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. inspiralis.com [inspiralis.com]
- 13. I don't see any cleavage after my restriction digest. What factors can interfere with cleavage? | NEB [neb.cn]
- 14. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 15. In vitro Cas9 digestion / cleavage assay fail [groups.google.com]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Kinamycin C and Doxorubicin
In the landscape of anticancer drug discovery, both natural and synthetic compounds are continuously evaluated for their potential to combat malignancies. This guide provides a detailed comparison of the cytotoxicity of Kinamycin C, a bacterial metabolite with a unique diazo group, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms of action, cytotoxic potencies, and the experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
| Compound | Cell Line | IC50 Value | Exposure Time |
| This compound | K562 (Human myelogenous leukemia) | 0.37 µM[1] | 72 hours |
| Chinese Hamster Ovary (CHO) | Potent growth inhibition | Not specified | |
| Doxorubicin | K562 (Human myelogenous leukemia) | ~1.38 µM (0.8 ± 0.06 µg/mL)[2] | Not specified |
| K562 (Human myelogenous leukemia) | 3.47 ± 0.57 µM[3] | 24 hours | |
| K562 (Human myelogenous leukemia) | 0.031 µM (sensitive), 0.996 µM (resistant)[4] | 72 hours | |
| HeLa (Human cervical cancer) | 0.374 µM[5] | 72 hours | |
| MCF-7 (Human breast adenocarcinoma) | 8.3 µM[6] | 48 hours | |
| MDA-MB-231 (Human breast adenocarcinoma) | 6.6 µM[6] | 48 hours |
Mechanisms of Cytotoxic Action
The ways in which this compound and Doxorubicin induce cell death are distinct, targeting different cellular components and pathways.
This compound: A Multifaceted Approach
This compound is a bacterial metabolite distinguished by a highly reactive diazo group.[3] Its cytotoxic effects are potent, and it is known to induce a rapid apoptotic response in cancer cells such as the K562 line.[3] The precise cellular target of the kinamycins is still under investigation, but evidence suggests a mechanism different from many established anticancer compounds.[3]
This compound does not intercalate into or cross-link DNA.[3] However, it does inhibit the catalytic decatenation activity of DNA topoisomerase IIα, although it does not act as a topoisomerase II poison.[3] It is hypothesized that this compound may target critical protein sulfhydryl groups.[3] The cytotoxicity of the related kinamycin F has been shown to be influenced by cellular glutathione (GSH) levels, suggesting that reductive and/or peroxidative activation leads to the production of species that damage DNA and proteins.[1][7]
Doxorubicin: A Well-Characterized Cytotoxic Agent
Doxorubicin is a widely used chemotherapeutic agent with multiple known mechanisms of action. A primary mode of its anticancer activity is through DNA intercalation. By inserting itself between the base pairs of the DNA double helix, Doxorubicin obstructs the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and the initiation of apoptotic pathways.
Furthermore, the metabolism of Doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular damage through lipid peroxidation, membrane damage, and further DNA damage, ultimately leading to apoptosis.
Experimental Protocols: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the MTT incubation, carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin enhanced the antitumor effects of doxorubicin in myelogenous leukemia K562 cells by downregulating the mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinamycin C: A Comparative Analysis Against its Family Members A, B, and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kinamycin C with its closely related family members, Kinamycin A, B, and D. These potent antibiotics, produced by Streptomyces murayamaensis, have garnered interest for their significant antibacterial and antitumor properties. This document synthesizes available data on their relative performance, outlines experimental methodologies for their evaluation, and visually represents their mechanism of action and structure-activity relationship.
Performance Comparison: A Qualitative Overview
While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not consistently available across the kinamycin family in published literature, a clear qualitative trend in their antibacterial activity has been established. The antimicrobial potency of the four kinamycins increases with a decreasing number of acetoxy groups on the molecule.[1][2] This relationship establishes the following order of antibacterial strength:
Kinamycin B > Kinamycin D > Kinamycin A > this compound
This indicates that this compound is the least potent antibacterial agent among the four, while Kinamycin B exhibits the strongest activity. This difference is attributed to the structural variations, specifically the number and position of acetoxy groups, which influence the molecule's interaction with its target.
Tabular Summary of Antibacterial Activity
As precise MIC values are not available for a direct side-by-side comparison, the following table reflects the qualitative relationship in their antibacterial potency.
| Antibiotic | Relative Antibacterial Activity | Number of Acetoxy Groups |
| Kinamycin B | Most Active | 0 |
| Kinamycin D | More Active | 1 |
| Kinamycin A | Less Active | 2 |
| This compound | Least Active | 3 |
Experimental Protocols: Determining Antibacterial Susceptibility
To quantitatively assess and compare the antibacterial activity of the kinamycin family, standard microbiological assays are employed. The following are detailed protocols for two common methods used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Kinamycin antibiotics (A, B, C, D) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the kinamycin stock solution to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic. This creates a gradient of antibiotic concentrations.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture in sterile broth to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Agar Well Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture in logarithmic growth phase
-
Kinamycin antibiotics (A, B, C, D) dissolved in a suitable solvent
-
Sterile cork borer or pipette tip to create wells
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Inoculated Agar Plates:
-
Using a sterile swab, evenly spread the standardized bacterial inoculum over the entire surface of the agar plate to create a lawn.
-
-
Create Wells:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Add Antibiotics:
-
Carefully pipette a fixed volume (e.g., 50 µL) of each kinamycin solution at a known concentration into separate wells. Include a solvent control well.
-
-
Incubation:
-
Allow the plates to sit at room temperature for a brief period to allow for diffusion of the antibiotics into the agar.
-
Incubate the plates in an inverted position at the optimal temperature for the bacterium for 18-24 hours.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Mechanism of Action and Signaling Pathways
The precise antibacterial mechanism of kinamycins is not fully elucidated, but their biological activity is linked to their unique chemical structure, which includes a reactive diazo group.[3][4] Studies on their antitumor effects suggest that they may target critical cellular components like DNA topoisomerase IIα and induce apoptosis.[3][4][5] It is proposed that their mode of action involves the generation of reactive intermediates that can damage cellular macromolecules.
Below is a conceptual diagram illustrating the proposed mechanism of action for kinamycins.
Caption: Proposed mechanism of action for kinamycin antibiotics.
Structure-Activity Relationship
The variation in antibacterial activity among the kinamycin family members is directly linked to their chemical structures. The key differentiating feature is the number of acetoxy groups attached to the core molecule. The following diagram illustrates this relationship.
Caption: Structure-activity relationship of kinamycin antibiotics.
References
- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]
- 2. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
- 3. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Validation of Kinamycin C's anticancer activity in different cancer models.
For Immediate Release
[City, State] – New comparative data reveals the significant anticancer potential of Kinamycin C, a bacterial metabolite characterized by a rare diazo functional group. Extensive in vitro studies demonstrate its potent cytotoxic and pro-apoptotic effects across various cancer models, suggesting a unique mechanism of action that sets it apart from conventional chemotherapeutic agents. This guide provides a comprehensive overview of the experimental validation of this compound's anticancer activity, offering valuable insights for researchers, scientists, and drug development professionals.
Potent Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated potent cell growth inhibitory effects against multiple cancer cell lines. Notably, it exhibits significant activity in Chinese hamster ovary (CHO) and human K562 leukemia cells.[1][2] While a comprehensive table of IC50 values across a wide spectrum of cancer cell lines is not yet publicly available, preliminary studies indicate high potency. For instance, the related compound Kinamycin F, which shares the core diazoparaquinone structure, inhibited the growth of K562 cells with an IC50 value of 1.7 µM.[3]
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that this compound induces a rapid apoptotic response in K562 leukemia cells.[1][2] This is a critical attribute for an anticancer agent, as it leads to the controlled elimination of cancer cells.
Furthermore, investigations into the effects of kinamycins on the cell cycle have revealed the ability to interfere with cell proliferation. While studies on this compound's specific effect on cell cycle progression are ongoing, analysis of the closely related Kinamycin A in synchronized Chinese hamster ovary cells showed a block at the G1/S phase transition upon entry into the second cell cycle.[1][2] This suggests that kinamycins may disrupt the normal progression of cell division in cancerous cells.
Unique Mechanism of Action: Targeting Topoisomerase IIα
This compound's mode of action appears to be distinct from many established anticancer drugs.[1][2] It has been shown to inhibit the catalytic decatenation activity of DNA topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[1][2] However, unlike some conventional topoisomerase inhibitors that act as poisons by stabilizing the enzyme-DNA complex, this compound does not.[1][2] This suggests a different and potentially more targeted interaction with the enzyme. The unusual and reactive diazo group within this compound's structure is believed to be a key contributor to its biological activity.[1][2]
Data Summary
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| This compound | K562 (Human Leukemia) | Potent cell growth inhibition, Rapid apoptosis induction | Not Reported | [1][2] |
| This compound | CHO (Chinese Hamster Ovary) | Potent cell growth inhibition | Not Reported | [1][2] |
| Kinamycin F | K562 (Human Leukemia) | Cell growth inhibition | 1.7 µM | [3] |
Note: Data on a wider range of cancer cell lines for this compound is limited in publicly available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anticancer activity of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 6,000 cells/well for K562) and allowed to attach and grow for 24 hours.[3]
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.[3]
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.[3]
-
MTT/MTS Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan is then measured using a microplate reader at a specific wavelength (e.g., 540 nm for MTT).[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound at a desired concentration and for a specific duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol, added dropwise while vortexing to prevent clumping. Fixation is typically carried out for at least 30 minutes at 4°C.[5][6]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: To ensure that only DNA is stained, the cells are treated with RNase A to degrade any RNA present.[5]
-
PI Staining: The cells are resuspended in a staining solution containing propidium iodide.
-
Incubation: The cells are incubated in the dark to allow for stoichiometric binding of PI to the DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Anticancer Mechanisms of this compound
To better understand the processes involved in this compound's anticancer activity, the following diagrams illustrate a general experimental workflow and a proposed signaling pathway.
Future Directions
While the current data strongly supports the anticancer potential of this compound, further research is warranted. Comprehensive studies to determine the IC50 values across a broader range of cancer cell lines are needed for a more complete understanding of its spectrum of activity. In vivo studies using xenograft models are also crucial to validate its antitumor efficacy in a living organism and to assess its safety profile. Elucidating the detailed molecular signaling pathways triggered by this compound will provide further insights into its unique mechanism of action and may reveal novel targets for cancer therapy. The distinct properties of this compound make it a promising candidate for further preclinical and clinical development as a novel anticancer agent.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. rsc.org [rsc.org]
- 3. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinamycin C and Lomaiviticin A: Unraveling the Potency of Diazofluorene Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Kinamycin C and Lomaiviticin A, two structurally related natural products with significant cytotoxic and antibacterial properties. While both belong to the diazofluorene family of antibiotics, their distinct structural features give rise to vastly different mechanisms of action and biological potencies. This document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes their proposed signaling pathways to aid in further research and drug development efforts.
Executive Summary
This compound is a monomeric diazobenzofluorene, while Lomaiviticin A is a C2-symmetric dimer of a similar monomeric unit. This seemingly simple structural difference has profound implications for their biological activity. Lomaiviticin A is orders of magnitude more cytotoxic than this compound, with IC50 values in the low nanomolar to picomolar range against a variety of cancer cell lines.[1] The enhanced potency of Lomaiviticin A is attributed to its unique ability to induce DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[2] In contrast, this compound does not induce DSBs and is a much less effective DNA cleavage agent.[3] Its mechanism of action is thought to involve the inhibition of enzymes like topoisomerase IIα and potential interactions with protein sulfhydryl groups.[4][5] Both compounds exhibit activity against Gram-positive bacteria.
Data Presentation
Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Lomaiviticin A against various cancer cell lines. The data clearly illustrates the superior potency of Lomaiviticin A.
| Cell Line | This compound (IC50) | Lomaiviticin A (IC50) | Reference(s) |
| K562 (Human myelogenous leukemia) | ~370 nM | 11 nM | [1][4] |
| CHO (Chinese hamster ovary) | Potent growth inhibitory effects | Not Reported | [4] |
| LNCaP (Human prostate cancer) | Not Reported | 2 nM | [1] |
| HCT-116 (Human colon cancer) | Not Reported | 2 nM | [1] |
| HeLa (Human cervical cancer) | Not Reported | 7 nM | [1] |
Note: While specific IC50 values for this compound against LNCaP, HCT-116, and HeLa were not found in the reviewed literature, it is consistently reported to be in the hundreds of nanomolar range, highlighting the significant potency difference compared to Lomaiviticin A.[1]
Antibacterial Activity
Both this compound and Lomaiviticin A demonstrate activity primarily against Gram-positive bacteria.
| Bacterial Strain | This compound (MIC) | Lomaiviticin A (MIC) | Reference(s) |
| Staphylococcus aureus | Effective | 6-25 ng/spot | [6][7] |
| Bacillus subtilis | Effective | Not Reported | [7] |
| Enterococcus faecium | Not Reported | 6-25 ng/spot | [6] |
Note: The antibacterial activity of kinamycins is reported to be potent against Gram-positive bacteria.[7] The term "effective" is used for this compound where specific MIC values were not available in the reviewed literature. The MIC for Lomaiviticin A is reported in ng/spot from a plate-based assay.[8]
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and Lomaiviticin A lies in their interaction with DNA.
Lomaiviticin A: The dimeric structure of Lomaiviticin A is crucial for its high cytotoxicity. It is proposed that the two diazofluorene moieties intercalate into the DNA double helix. This positioning facilitates the generation of two radicals in close proximity to the sugar-phosphate backbone of opposite DNA strands, leading to the formation of highly toxic double-strand breaks (DSBs).[2] The induction of DSBs triggers the DNA damage response (DDR) pathway, primarily through the activation of ATM and ATR kinases.[2]
This compound: As a monomer, this compound is unable to induce DSBs.[3] Its cytotoxic effects are attributed to other mechanisms. It has been shown to inhibit the catalytic activity of DNA topoisomerase IIα, although it does not act as a topoisomerase II poison.[4][5] It is also proposed that the reactive diazo and quinone functionalities of this compound can interact with and modify critical protein sulfhydryl groups, leading to cellular dysfunction and apoptosis.[4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Lomaiviticin A and this compound.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of this compound and Lomaiviticin A on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., K562, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Lomaiviticin A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Lomaiviticin A in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-drug control and determine the IC50 value.
Immunofluorescence Assay for DNA Double-Strand Breaks (γH2AX Foci Formation)
This protocol is used to visualize and quantify the induction of DNA double-strand breaks by Lomaiviticin A.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Lomaiviticin A
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with Lomaiviticin A at the desired concentration for a specified time (e.g., 1-4 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound and Lomaiviticin A on cell cycle progression.
Materials:
-
Cells in suspension
-
This compound and Lomaiviticin A
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or Lomaiviticin A for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Lomaiviticin A, while sharing a common biosynthetic origin, represent a fascinating case of how structural dimerization can lead to a dramatic enhancement in biological activity. Lomaiviticin A's potent ability to induce DNA double-strand breaks makes it a highly promising candidate for anticancer drug development. This compound, with its distinct and less potent mechanism of action, serves as a valuable tool for understanding the structure-activity relationships within this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these intriguing natural products and explore their therapeutic potential.
References
- 1. The Mechanism of Action of (–)-Lomaiviticin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic potentiation of (−)-lomaiviticin A cytotoxicity by the ATR inhibitor VE-821 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]
- 8. 11-Step Enantioselective Synthesis of (−)-Lomaiviticin Aglycon - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Confirming the Molecular Target of Kinamycin C
For Immediate Release
While the definitive molecular bullseye of the potent anticancer agent Kinamycin C remains elusive, a growing body of evidence points towards a multi-faceted mechanism of action centered on the alkylation of sulfhydryl-containing proteins and the induction of oxidative stress. This guide provides a comparative analysis of this compound's activity against established anticancer agents, offering researchers a framework for its further investigation and potential therapeutic application.
This compound, a bacterial metabolite, has demonstrated significant cytotoxic effects against a range of cancer cell lines. However, its precise molecular target has yet to be conclusively identified. Initial hypotheses centered on its structural similarity to known DNA-damaging agents, but subsequent research has largely ruled out direct DNA intercalation or cross-linking as its primary mode of action.[1][2] This guide delves into the current understanding of this compound's mechanism, presenting key experimental data and protocols to aid researchers in its study.
Performance Comparison: this compound vs. Alternative Anticancer Agents
To contextualize the efficacy of this compound, its cytotoxic and enzyme-inhibitory activities are compared with those of well-characterized anticancer drugs: the topoisomerase II inhibitors etoposide and doxorubicin, the redox-cycling agent menadione, and the sulfhydryl-reactive compound parthenolide.
Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and comparator compounds across various human cancer cell lines.
| Cell Line | This compound (µM) | Etoposide (µM) | Doxorubicin (µM) | Menadione (µM) | Parthenolide (µM) |
| K562 (Chronic Myelogenous Leukemia) | 0.2 [3] | - | - | 18[1][4] | - |
| MCF-7 (Breast Adenocarcinoma) | - | 100 - 150[5] | 2.5[6] | - | 9.54[7] |
| A549 (Lung Carcinoma) | - | 3.49 (72h)[8] | >20[6] | - | 4.3 - 15.38[2][9] |
| HepG2 (Hepatocellular Carcinoma) | - | - | 12.18[6] | 13.7[10] | - |
| HCT116 (Colon Carcinoma) | - | - | 24.30 | - | - |
| PC3 (Prostate Adenocarcinoma) | - | - | 2.64 | - | - |
| SiHa (Cervical Squamous Cell Carcinoma) | - | - | - | - | 8.42[7] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Inhibition of Topoisomerase II
While not considered its primary cytotoxic mechanism, this compound does inhibit the catalytic activity of human topoisomerase IIα. This table compares its inhibitory concentration with that of known topoisomerase II inhibitors.
| Compound | Topoisomerase IIα Inhibition (IC50, µM) |
| This compound | 9 - 108 (dependent on DTT concentration) [3] |
| Etoposide | ~70 |
| Doxorubicin | 16.382 |
The inhibitory activity of this compound against topoisomerase IIα is notably dependent on the concentration of the reducing agent dithiothreitol (DTT), suggesting an interaction with the enzyme's sulfhydryl groups rather than a classic poisoning mechanism.[3]
Proposed Mechanisms of Action and Supporting Evidence
The current leading hypothesis for this compound's mode of action involves two interconnected pathways: covalent modification of proteins and induction of oxidative stress through redox cycling.
Targeting of Protein Sulfhydryl Groups
Several studies suggest that this compound's cytotoxicity stems from its ability to react with critical cysteine residues in proteins. The presence of a reactive diazo group and a quinone moiety in its structure makes it a candidate for electrophilic attack on nucleophilic sulfhydryl groups. This is supported by the observation that its inhibitory effect on topoisomerase IIα is diminished in the presence of DTT, a sulfhydryl-protecting agent.[1][2]
Caption: Proposed mechanism of this compound targeting protein sulfhydryl groups.
Redox Cycling and Oxidative Stress
The quinone structure within this compound suggests it can undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This cycle can lead to a buildup of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.
Caption: Proposed redox cycling mechanism of this compound leading to oxidative stress.
Key Experimental Protocols
To facilitate further research into the molecular target and mechanism of action of this compound, detailed protocols for key assays are provided below.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that can be inhibited by certain drugs.
Workflow Diagram:
Caption: Workflow for the topoisomerase II decatenation assay.
Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and catenated kinetoplast DNA (kDNA).
-
Inhibitor Addition: Add this compound or a comparator compound at various concentrations to the reaction tubes. Include a solvent control.
-
Enzyme Addition: Add purified human topoisomerase IIα to all tubes except the negative control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).
-
Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated DNA will remain at the origin.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Thiol Reactivity Assay (Ellman's Reagent)
This assay quantifies free sulfhydryl groups in a sample using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. A decrease in the free thiol concentration in the presence of this compound would indicate a reaction.
Methodology:
-
Reagent Preparation: Prepare a solution of a model thiol (e.g., glutathione or cysteine) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0). Prepare a solution of DTNB in the same buffer.
-
Reaction Setup: In a microplate well or cuvette, mix the thiol solution with various concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the mixture for a defined period at room temperature.
-
DTNB Addition: Add the DTNB solution to the mixture.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm. The absorbance is proportional to the concentration of free thiols.
-
Data Analysis: Compare the absorbance of the this compound-treated samples to the control to determine the extent of thiol reaction.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Methodology:
-
Cell Treatment: Treat cells with this compound or comparator compounds to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V.
-
Propidium Iodide Staining: Add propidium iodide (PI) to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Conclusion
While the definitive molecular target of this compound is yet to be fully elucidated, the available evidence strongly suggests a mechanism involving the alkylation of protein sulfhydryl groups and the induction of oxidative stress through redox cycling. This dual-pronged attack likely contributes to its potent anticancer activity. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further investigate this promising therapeutic candidate and ultimately uncover its precise molecular interactions, paving the way for its potential clinical development.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Reproducibility of Kinamycin C Experimental Results: A Comparative Guide
An objective analysis of the published experimental data for Kinamycin C, a potent anticancer agent, is presented for researchers, scientists, and drug development professionals. This guide summarizes key findings, provides detailed experimental protocols, and compares its performance with established chemotherapeutic agents.
This compound, a bacterial metabolite characterized by a unique diazobenzofluorene structure, has demonstrated significant potential as an anticancer compound. Initial studies have highlighted its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide aims to provide a comprehensive overview of the reproducibility of these findings by presenting the available experimental data, detailing the methodologies used, and offering a comparative analysis with other topoisomerase II inhibitors.
Comparative Analysis of Cytotoxicity
The primary published data on this compound's cytotoxic activity comes from a 2006 study by Hasinoff et al.[1][2] This research established the potent cell growth inhibitory effects of this compound in Chinese Hamster Ovary (CHO) and human chronic myelogenous leukemia (K562) cell lines. To contextualize these findings, the following table compares the reported 50% inhibitory concentration (IC50) values of this compound with those of established topoisomerase II inhibitors, doxorubicin and etoposide, in the same or similar cell lines. It is important to note that the data for doxorubicin and etoposide are compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CHO | 0.37 | Hasinoff et al. (2006)[1] |
| K562 | 0.31 | Hasinoff et al. (2006)[1] | |
| Doxorubicin | K562 | ~0.8 | ResearchGate Publication[3] |
| CHO | Not explicitly found in searched literature | ||
| Etoposide | K562 | ~15-23 | ResearchGate Publication[4] |
| CHO | Not explicitly found in searched literature |
Mechanism of Action: Topoisomerase II Inhibition
This compound is known to exert its anticancer effects through the inhibition of DNA topoisomerase IIα, an essential enzyme in DNA replication and chromosome segregation.[1][2] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's anticancer activity.
Experimental Protocols
To facilitate the reproducibility of the key findings on this compound, detailed methodologies from the foundational study by Hasinoff et al. (2006) are provided below.
Cell Growth Inhibition Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell growth inhibition.
Methodology:
-
Cell Seeding: Chinese Hamster Ovary (CHO) or K562 cells are seeded in 96-well plates at a suitable density.
-
Drug Application: A range of concentrations of this compound (and comparator drugs, if applicable) are added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: After incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for an additional 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Assay
This protocol is used to assess the induction of programmed cell death (apoptosis) by this compound.
Caption: Workflow for assessing apoptosis.
Methodology:
-
Cell Treatment: K562 cells are treated with this compound at a concentration known to induce cytotoxicity.
-
Incubation: Cells are incubated for a predetermined period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested and washed with a suitable buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified.
DNA Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the catalytic activity of DNA topoisomerase IIα.
Caption: Workflow for the Topoisomerase II decatenation assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA, a network of interlocked DNA circles), purified human topoisomerase IIα, ATP, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C to allow for the decatenation of kDNA by the enzyme.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: The DNA products are separated by size on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization: The DNA is visualized by staining with ethidium bromide and viewing under UV light.
-
Analysis: The inhibition of topoisomerase IIα activity is determined by the reduction in the amount of decatenated DNA in the presence of this compound.
Conclusion and Future Directions
The available data robustly supports the potent in vitro anticancer activity of this compound. The primary study by Hasinoff et al. (2006) provides a solid foundation for its mechanism of action as a topoisomerase II inhibitor. However, the lack of direct, independent reproducibility studies is a notable gap in the literature. Furthermore, a comprehensive comparative analysis with other topoisomerase inhibitors is hampered by the limited availability of data generated under identical experimental conditions.
Future research should focus on:
-
Independent validation of the cytotoxic and mechanistic findings of this compound in a broader range of cancer cell lines.
-
Direct comparative studies of this compound against clinically used topoisomerase II inhibitors like doxorubicin and etoposide, performed side-by-side to ensure data consistency.
-
In vivo studies to assess the efficacy and safety of this compound in preclinical animal models.
This guide provides a framework for understanding the current state of knowledge on this compound and serves as a resource for researchers seeking to build upon these foundational findings. The detailed protocols and comparative data are intended to facilitate further investigation into this promising anticancer agent.
References
Structural Activity Relationship of Kinamycin C Analogs: A Comparative Guide
Kinamycin C is a member of the kinamycin family of antibiotics, which are secondary metabolites produced by Streptomyces murayamaensis. These compounds are characterized by a unique diazotetrahydrobenzo[b]fluorene core structure and exhibit potent antibacterial and anticancer properties. The unique structural features of kinamycins, particularly the diazo group, have made them a subject of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.
Core Structure and Key Analogs
The kinamycin scaffold consists of a fused 6-6-5-6 carbon skeleton. The naturally occurring kinamycins, including A, B, C, and D, primarily differ in the number and position of the acetoxy groups on the D-ring. The total synthesis of several kinamycins has been achieved, paving the way for the creation of novel analogs with potentially improved therapeutic properties.
Structure-Activity Relationship (SAR) Analysis
The Crucial Role of the Diazo Group and Quinone Moiety
The diazofluorene core is a hallmark of the kinamycin family and is essential for their biological activity. Kinamycins are potent inhibitors of cell growth and can induce a rapid apoptotic response in cancer cells. While the exact cellular target is not fully elucidated, it is known that kinamycins inhibit the catalytic decatenation activity of DNA topoisomerase IIα. It is proposed that the diazo group or the quinone moiety may react with critical protein sulfhydryl groups, contributing to their cytotoxic effects.
Impact of D-Ring Substituents on Antibacterial Activity
The substitution pattern on the D-ring significantly influences the antibacterial activity of kinamycins. A clear trend has been observed where the antimicrobial activity increases with a decreasing number of acetoxy groups. The order of activity against Gram-positive bacteria is this compound < Kinamycin A < Kinamycin D < Kinamycin B. This suggests that the presence of acetyl groups hinders the antibacterial action. Some derivatives of this compound have demonstrated equivalent or enhanced antimicrobial activity compared to the parent compound.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Kinamycin A | K562 | 0.02 | |
| This compound | K562 | 0.03 | |
| Prekinamycin | K562 | ~1 | |
| Isoprekinamycin Analogue | K562 | ~1 |
Mechanism of Action and Associated Signaling Pathways
This compound is known to induce apoptosis in cancer cells. This process is multifaceted and can be initiated through both intrinsic and extrinsic signaling pathways. The inhibition of DNA topoisomerase IIα is a key event, leading to DNA damage and cell cycle arrest, which ultimately culminates in programmed cell death.
The apoptotic cascade triggered by this compound likely involves the activation of caspases, which are key executioners of programmed cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Topoisomerase IIα Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.
-
Reaction Setup: On ice, prepare a reaction mixture containing reaction buffer, kDNA substrate, and the this compound analog at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA compared to the control.
Safety Operating Guide
Proper Disposal of Kinamycin C: A Guide for Laboratory Professionals
Effective immediately, all personnel handling Kinamycin C must adhere to the following disposal procedures. This compound is a potent cytotoxic and potential anticancer agent, necessitating strict protocols to ensure the safety of laboratory staff and the environment.
Proper management of this compound waste is critical from the point of generation through to its final disposal. These procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Summary of Disposal Procedures
All materials contaminated with this compound must be treated as cytotoxic waste. This includes unused or expired this compound, contaminated labware, personal protective equipment (PPE), and any materials used for spill cleanup. The primary method for disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.
| Waste Type | Container Requirement | Disposal Pathway |
| Solid Waste | Designated, labeled, puncture-proof, and leak-proof cytotoxic waste container (typically purple or red). | Collection by a licensed hazardous waste disposal service for incineration. |
| Liquid Waste | Designated, labeled, leak-proof, and chemically compatible cytotoxic waste container. | Collection by a licensed hazardous waste disposal service for incineration. |
| Sharps | Designated, labeled, puncture-resistant sharps container for cytotoxic waste. | Collection by a licensed hazardous waste disposal service for incineration. |
| Contaminated PPE | Double-bagged in labeled cytotoxic waste bags and placed in a designated cytotoxic waste container. | Collection by a licensed hazardous waste disposal service for incineration. |
Step-by-Step Disposal Protocol
-
Segregation at Source:
-
Immediately segregate all this compound waste from other laboratory waste streams.
-
Use designated cytotoxic waste containers that are clearly labeled with the cytotoxic symbol.
-
-
Packaging of Waste:
-
Solid Waste: Place contaminated items such as gloves, gowns, and labware directly into a designated solid cytotoxic waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and leak-proof container. Do not mix with other chemical waste unless specifically instructed by safety personnel.
-
Sharps: Dispose of all needles, syringes, and other contaminated sharps in a designated, puncture-resistant cytotoxic sharps container.
-
-
Container Management:
-
Do not overfill waste containers. Containers should be sealed when they are three-quarters full.
-
Ensure all containers are securely closed and the exterior is decontaminated before removal from the immediate work area.
-
-
Storage Pending Disposal:
-
Store sealed cytotoxic waste containers in a designated, secure area with restricted access.
-
This storage area should be separate from general waste and clearly marked with biohazard and cytotoxic warnings.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.
-
Ensure that all required waste disposal documentation is completed accurately.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double gloves, a disposable gown, and safety glasses. A respirator may be necessary depending on the nature of the spill.
-
Contain the Spill: Use a cytotoxic spill kit to absorb and contain the spill.
-
Clean the Area: Decontaminate the spill area according to your institution's approved procedure for cytotoxic agents.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disclaimer: The information provided is based on general best practices for the disposal of cytotoxic compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted for the most accurate and detailed handling and disposal information. Always adhere to your institution's specific policies and all local, state, and federal regulations regarding hazardous waste disposal.
Safeguarding Researchers: A Comprehensive Guide to Handling Kinamycin C
For researchers and scientists in the field of drug development, the safe handling of potent compounds like Kinamycin C is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a cytotoxic compound, a comprehensive suite of personal protective equipment is non-negotiable to prevent exposure through skin contact, inhalation, or accidental ingestion.[1][2] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Storage and Transport | - Gloves: Two pairs of chemotherapy-tested gloves.[3] - Gown: A disposable, low-permeability gown.[2][3] - Eye Protection: Safety glasses with side shields.[4] |
| Preparation and Handling (e.g., weighing, dissolving) | - Gloves: Two pairs of chemotherapy-tested gloves, with the outer glove cuff covering the gown sleeve.[3] - Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.[2][3] - Respiratory Protection: An N95 or higher-level respirator.[2] - Eye and Face Protection: Chemical splash goggles and a full-face shield.[3][4] |
| Administration and In Vitro/In Vivo Studies | - Gloves: Two pairs of chemotherapy-tested gloves.[3] - Gown: A disposable, low-permeability gown.[2][3] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4] |
| Waste Disposal | - Gloves: Two pairs of heavy-duty, chemotherapy-tested gloves. - Gown: A disposable, low-permeability gown.[2][3] - Eye Protection: Chemical splash goggles and a full-face shield.[3] - Respiratory Protection: An N95 or higher-level respirator may be required depending on the nature of the waste. |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty, chemotherapy-tested gloves. - Gown: A disposable, fluid-resistant gown.[2] - Eye and Face Protection: Chemical splash goggles and a full-face shield.[3] - Respiratory Protection: A respirator with appropriate cartridges for organic vapors and particulates. - Shoe Covers: Disposable, fluid-resistant shoe covers.[3] |
It is critical to select gloves specifically tested for use with cytotoxic agents.[5] All PPE should be donned before entering the designated handling area and removed in a manner that prevents self-contamination before exiting.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and well-rehearsed operational plan is essential to minimize the risk of exposure to this compound.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
The work area should be clearly marked with warning signs indicating the presence of a cytotoxic agent.
2. Preparation and Handling:
-
Before starting any work, ensure all necessary materials, including PPE and spill cleanup supplies, are readily available.
-
When weighing the compound, use a balance within the containment device to prevent the dispersal of powder.
-
For reconstitution, use a closed-system drug-transfer device (CSTD) if available. If not, use a syringe with a locking mechanism and employ techniques to minimize aerosol generation.
3. Spill Management:
-
A dedicated cytotoxic spill kit must be available in the laboratory.[4]
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Only personnel trained in hazardous spill cleanup should address the spill, wearing the appropriate PPE.[1]
-
Contain the spill using absorbent materials from the kit and decontaminate the area according to established laboratory protocols.[2]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
Use clearly labeled, puncture-resistant, and leak-proof containers for all this compound waste.
-
Segregate waste into sharps (needles, scalpels) and non-sharps (gloves, gowns, vials, contaminated labware).
2. Waste Containers:
-
Sharps containers should be rigid and puncture-proof.
-
Non-sharp waste should be collected in thick, yellow chemotherapy waste bags. These bags should then be placed in a designated rigid outer container with a tight-fitting lid.
3. Final Disposal:
-
All this compound waste must be disposed of as hazardous chemical waste, in accordance with institutional and local regulations. This typically involves incineration at a licensed facility.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
